Dexamethasone acefurate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIWRLSEGOVQQD-BJRLRHTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022900 | |
| Record name | Dexamethasone acefurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83880-70-0 | |
| Record name | Dexamethasone acefurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone acefurate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone acefurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXAMETHASONE ACEFURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies
Advanced Synthetic Routes for Dexamethasone (B1670325) Core Structure
The synthesis of dexamethasone, a fluorinated pregnane (B1235032) corticosteroid, is a multi-step process that requires precise control over stereochemistry. wikipedia.orgchemicalbook.com The core structure is typically synthesized from steroid precursors like diosgenin (B1670711) or tigogenin (B51453) through a combination of chemical and biological transformations. researchgate.netresearchgate.net
Stereoselective Synthesis Approaches
The chemical synthesis of the dexamethasone core from steroid intermediates involves several key stereoselective reactions to install the required functional groups at specific positions. A common industrial pathway starts from 16β-methylprednisolone acetate (B1210297). wikipedia.org
The critical steps in a representative chemical synthesis include:
Dehydration: 16β-methylprednisolone acetate is first dehydrated to create a double bond at the 9,11-position. wikipedia.org
Halohydrin Formation: The resulting dehydro derivative reacts with a hypobromite (B1234621) source, such as N-bromosuccinimide, to stereoselectively form a 9α-bromo-11β-hydrin derivative. wikipedia.org
Epoxidation: The bromohydrin is treated with a base to close the ring, forming an epoxide across the 9,11-positions. wikipedia.org
Ring Opening: The final crucial step involves a ring-opening reaction using hydrogen fluoride (B91410) (HF). This reaction opens the epoxide to install the 9α-fluoro group and regenerate the 11β-hydroxyl group, yielding the dexamethasone structure. wikipedia.orgchemicalbook.com
An alternative patented route utilizes 1,4,9,16-tetraene-pregna-3,20-dione as a starting material, modifying the 9, 11, 16, 17, and 21 positions. google.com This pathway highlights the use of a Grignard reaction with methylmagnesium bromide to introduce the 16α-methyl group in a stereoselective manner. google.com
| Reaction Step | Reagents/Conditions | Purpose | Reference |
| Grignard Reaction | Methylmagnesium bromide, Oxygenant (e.g., H₂O₂) | Introduces the 16α-methyl group. | google.com |
| Epoxidation | Perbenzoic acid | Forms a 17,20-epoxy intermediate. | chemicalbook.comgoogle.com |
| Fluorination | Hydrogen fluoride (HF) in Tetrahydrofuran (THF) | Opens an epoxide ring to install the 9α-fluoro group. | wikipedia.orgchemicalbook.com |
| Dehydrogenation | Corynebacterium simplex (microbiological) or Semicarbazide | Introduces the C1-C2 double bond. | chemicalbook.com |
This table provides an interactive overview of key stereoselective reactions in dexamethasone core synthesis.
Enzyme-Catalyzed Synthesis and Biotransformations
Modern steroid synthesis increasingly incorporates biocatalytic steps to improve selectivity, reduce the need for protecting groups, and enhance sustainability. frontiersin.org Microbial transformations are particularly valuable for specific hydroxylations and dehydrogenations that are challenging to achieve with high yields and selectivity through purely chemical means. researchfloor.org
Strains of Bacillus megaterium, for instance, have been investigated for their ability to perform biotransformations on dexamethasone. researchgate.net The steroid hydroxylase CYP106A2 from B. megaterium can achieve highly selective 15β-hydroxylation of the dexamethasone core. researchgate.net While this specific hydroxylation creates a new derivative, the principle demonstrates the power of enzymes to functionalize the steroid nucleus at precise locations. researchgate.net
Furthermore, microbial processes are critical for producing key steroid intermediates from natural sources like phytosterols. frontiersin.org These bioconversions provide the foundational steroid synthons which are then elaborated chemically into drugs like dexamethasone. frontiersin.org
| Microorganism/Enzyme | Transformation | Substrate | Product | Reference |
| Bacillus megaterium (CYP106A2) | 15β-hydroxylation | Dexamethasone | 15β-hydroxy-dexamethasone | researchgate.net |
| Rhodococcus coprophilus | Δ1-dehydrogenation | Hydrocortisone (B1673445) | Prednisolone | researchfloor.org |
| Rhizopus arrhizus / Aspergillus niger | Hydroxylation | Progesterone | 11α-hydroxyprogesterone | frontiersin.org |
This interactive table summarizes examples of enzyme-catalyzed reactions relevant to steroid synthesis.
Esterification and Functionalization Chemistry for Dexamethasone Acefurate
The conversion of dexamethasone to this compound involves the selective esterification of a specific hydroxyl group on the dexamethasone core with a furoate derivative.
Site-Specific Derivatization Techniques
The dexamethasone molecule has three hydroxyl groups at the C-11, C-17, and C-21 positions. For the synthesis of this compound, esterification must occur specifically at the C-21 primary hydroxyl group. nih.gov This site is the most sterically accessible and reactive of the three, and its modification does not eliminate the anti-inflammatory activity associated with the core structure. nih.gov
To achieve this site-specificity, methods like carbodiimide-mediated coupling are employed. nih.gov The Steglich esterification, a variation using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common and effective method for this transformation. nih.gov The reaction involves activating the carboxylic acid of the furoate moiety, which then reacts with the C-21 hydroxyl of dexamethasone. nih.gov While protection-deprotection strategies are common in steroid chemistry, the enhanced reactivity of the C-21 primary alcohol often allows for direct, selective esterification under controlled conditions. vulcanchem.com
The synthesis of related dexamethasone esters, such as dexamethasone-succinate-dextran, also proceeds via selective acylation at the C-21 position, underscoring its preferential reactivity. nih.gov
Optimization of Reaction Conditions for Acefurate Formation
The successful synthesis of this compound with high yield and purity requires careful optimization of reaction parameters. The process for synthesizing dexamethasone acetate can be adapted for acefurate by substituting the acylating agent. Instead of acetic anhydride, an activated furoic acid derivative, such as 2-furoyl chloride, is used.
Key parameters for optimization include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the steroid and reagents. The choice of solvent can be critical, especially given the bulkier furoyl group compared to an acetyl group, which may present greater steric hindrance.
Temperature: The acylation reaction is typically conducted at low temperatures (e.g., below 15°C) to minimize the formation of side products. Studies on other dexamethasone reactions have shown that controlling temperature is crucial for maximizing sensitivity and reaction rate. nih.gov
Catalyst/Reagents: The ratio of the acylating agent and any catalyst (like DMAP) to the dexamethasone substrate must be optimized to drive the reaction to completion without promoting side reactions.
Purification: After the reaction, purification methods such as recrystallization from solvent mixtures (e.g., ethanol/water) or gradient high-performance liquid chromatography (HPLC) are necessary to isolate the this compound product with high purity.
| Parameter | Condition/Reagent | Purpose | Reference |
| Acylating Agent | 2-Furoyl Chloride | Provides the acefurate moiety. | |
| Solvent | Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Dissolves reactants; accommodates bulky groups. | |
| Catalyst | 4-dimethylaminopyridine (DMAP) | Increases reaction rate for esterification. | nih.gov |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for ester formation. | nih.gov |
| Temperature | 0–15 °C | Minimizes side reactions and impurity formation. |
This interactive table outlines optimized conditions for the synthesis of dexamethasone esters, applicable to acefurate formation.
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make steroid synthesis more environmentally benign. researchgate.net These principles can be applied to both the synthesis of the dexamethasone core and its subsequent esterification.
Key green approaches include:
Biocatalysis: As discussed in section 2.1.2, using enzymes or whole-cell biotransformations can replace hazardous chemical reagents, reduce waste, and improve selectivity under mild aqueous conditions. frontiersin.orgrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. rsc.org Microwave-assisted methods have been successfully applied to the synthesis of various steroid derivatives. rsc.org
Greener Solvents and Reagents: Research is ongoing to replace traditional, hazardous solvents with more environmentally friendly alternatives. americanpharmaceuticalreview.com For the fluorination step in the core synthesis, for example, alternatives to potent fluorinating agents are being explored to enhance safety and reduce environmental impact. americanpharmaceuticalreview.com The development of solvent-free reaction conditions is another key goal in green steroid chemistry. rsc.org
The integration of these green methodologies aims to make the production of complex molecules like this compound more efficient, safer, and sustainable. researchgate.netamericanpharmaceuticalreview.com
Design and Synthesis of Novel Dexamethasone-Based Prodrugs and Conjugates
The development of prodrugs and conjugates from parent molecules like dexamethasone is a key strategy to overcome limitations and reduce the severe side effects associated with long-term steroid use. semanticscholar.orgnih.govnih.gov By covalently modifying the dexamethasone structure, researchers can create targeted systems that offer controlled release of the active drug. nih.govnih.govmdpi.com The primary site for such conjugation is the 21-hydroxyl group, as it is sterically accessible and not directly involved in the molecule's anti-inflammatory activity. nih.govmdpi.com These modifications aim to improve pharmacokinetic profiles, enhance solubility, and enable targeted delivery to specific tissues such as joints, eyes, or kidneys. nih.gov
The synthesis of dexamethasone itself is a complex, multi-stage process, often starting from derivatives like 16β-methylprednisolone acetate. wikipedia.orgchemicalbook.com The creation of an ester like this compound involves esterification at the 21-hydroxyl position. While methods for creating the common dexamethasone acetate are well-established, the synthesis of this compound can present challenges such as steric hindrance from the bulkier furoyl group, which may impact reaction efficiency.
Linker Chemistry in Prodrug Design
The linker, a molecular bridge connecting the drug to a carrier, is a critical component in prodrug design, as its chemistry dictates the drug's release profile. nih.govrsc.org The goal is to create a bond that is stable in systemic circulation but cleaves under specific conditions present at the target site. semanticscholar.org For dexamethasone prodrugs, several types of linkers are employed, categorized by their cleavage stimulus.
pH-Sensitive Linkers : These linkers are designed to hydrolyze in acidic environments, which are characteristic of inflamed tissues or intracellular compartments like endosomes and lysosomes. semanticscholar.orgrsc.org The most common pH-sensitive linker used for dexamethasone is the hydrazone bond. semanticscholar.orgmdpi.comnih.gov An N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer conjugate of dexamethasone using a hydrazone linker showed no drug release at a neutral pH of 7.4 (blood pH) but exhibited sustained release at an acidic pH of 5.0. semanticscholar.orgnih.gov This approach is particularly promising for treating conditions like rheumatoid arthritis where the local environment is acidic. semanticscholar.org Another pH-responsive linker is the imine bond, which is also labile in acidic conditions. rsc.org
Enzyme-Sensitive Linkers : This strategy utilizes enzymes that are overexpressed at the site of disease. Ester linkers are common as they can be cleaved by esterases present in the body. semanticscholar.orgnih.gov For instance, a succinate (B1194679) linker has been used to create lipophilic dexamethasone prodrugs that are degradable by esterases. liposomes.ca
Redox-Sensitive Linkers : These linkers are stable in the bloodstream but are cleaved in the reducing environment found inside cells or within tumor tissues. Disulfide bonds are a prime example of redox-sensitive linkers. nih.gov A dexamethasone conjugate synthesized with a disulfide linker demonstrated stability in circulation but disintegrated within the tumor cell environment, leading to increased intracellular drug release. nih.gov
The choice of linker chemistry allows for fine-tuning the activation kinetics of the prodrug, which can significantly improve therapeutic efficacy and minimize off-target effects. nih.gov
| Linker Type | Cleavage Stimulus | Example Linker | Key Finding |
| pH-Sensitive | Low pH (e.g., 4.5-6.0) | Hydrazone, Imine | Enables sustained drug release in acidic environments like inflamed joints or endosomes; stable at neutral blood pH. semanticscholar.orgmdpi.comrsc.org |
| Enzyme-Sensitive | Specific Enzymes (e.g., Esterases) | Ester (e.g., Succinate) | Allows for drug release mediated by enzymes that may be overexpressed at the target site. semanticscholar.orgliposomes.ca |
| Redox-Sensitive | Reducing Environment (e.g., high GSH levels) | Disulfide | Provides stability in circulation and triggers drug release in the intracellular reducing environment. nih.gov |
Polymer-Drug Conjugation Strategies
Conjugating dexamethasone to a polymer carrier is a widely explored strategy to create macromolecular therapeutics with improved properties. semanticscholar.orgnih.gov These polymer-drug conjugates can benefit from the enhanced permeability and retention (EPR) effect, leading to passive accumulation in inflamed or tumor tissues. semanticscholar.org
Commonly used polymers include:
N-(2-hydroxypropyl) methacrylamide (HPMA) copolymer : HPMA is a hydrophilic and biocompatible polymer that has been extensively used to create water-soluble dexamethasone prodrugs. nih.govnih.gov By copolymerizing HPMA with dexamethasone-containing monomers, researchers have developed systems with varying drug release rates based on the linker chemistry used. nih.gov
Polyethylene (B3416737) Glycol (PEG) : PEGylation is a common strategy to improve the solubility and circulation time of drugs. Linear multifunctional PEG-Dex conjugates have been synthesized using copper-catalyzed click chemistry. semanticscholar.org However, the drug release from PEG conjugates can be slower compared to HPMA-based systems. semanticscholar.org
Natural Polymers : Biopolymers like chitosan (B1678972) have also been used. A conjugate of dexamethasone with succinyl chitosan showed sustained drug release for over a month and significant anti-inflammatory effects. researchgate.net
Several chemical methods are used to synthesize these conjugates: nih.govnih.gov
Carbodiimide Chemistry : This method is often used to form ester or amide bonds between the drug and the polymer. nih.gov
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and low polydispersity, incorporating dexamethasone-containing monomers. nih.gov
Click Chemistry : Reactions like copper-catalyzed azide-alkyne cycloaddition provide a highly efficient and specific method for conjugating dexamethasone to polymer backbones. semanticscholar.orgnih.gov
| Polymer | Conjugation Method | Key Features | Application Area |
| HPMA Copolymer | RAFT Polymerization | Water-soluble; allows for tunable drug release by altering linker chemistry. nih.govnih.gov | Inflammatory Arthritis. nih.govnih.gov |
| Polyethylene Glycol (PEG) | Click Chemistry, Carbodiimide Chemistry | Increases circulation half-life and biocompatibility. semanticscholar.orgmdpi.com | Inflammatory Diseases. semanticscholar.org |
| Chitosan | Carbodiimide Chemistry | Biodegradable; provides sustained and prolonged drug release. researchgate.net | Ocular Inflammation. researchgate.net |
| Poly(L-lysine) | Esterification | Forms redox and pH dual-sensitive conjugates for targeted release. nih.gov | Anti-tumor Therapy. nih.gov |
Rational Design for Targeted Delivery Systems
The rational design of drug delivery systems involves creating sophisticated constructs that can deliver a therapeutic agent to a specific site of action, thereby increasing efficacy and reducing systemic toxicity. acs.orgnih.govnih.gov This approach moves beyond simple conjugation to engineer multi-component systems tailored for a specific disease environment. rsc.org
For dexamethasone, rational design strategies include:
Targeting Inflammatory Tissues : Chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD) are key targets for advanced dexamethasone delivery systems. semanticscholar.orgacs.org For IBD, a system using nanoparticles formed by the self-assembly of tannic acid and Pluronic F-68 was designed to carry dexamethasone. These nanoparticles showed an enhanced drug retention rate in mice with colitis compared to healthy controls, demonstrating an inflammation-targeting ability. acs.org Similarly, for rheumatoid arthritis, thermoresponsive polymeric prodrugs (ProGel-Dex) have been developed that form a hydrogel at body temperature, providing a sustained local presence of dexamethasone in the arthritic joint. nih.gov
Cellular and Subcellular Targeting : Delivery systems can be designed to target specific cells or even organelles. For example, dexamethasone has been used not as the primary therapeutic but as a vector to improve the transport of drug carriers to the cell nucleus by dilating the nuclear pore. nih.govnih.gov In another approach, biomimetic exosomes were used as nanocarriers for dexamethasone. researchgate.net To enhance targeting to inflamed joints in rheumatoid arthritis, the exosome surface was modified with folic acid, which targets activated macrophages. researchgate.net
Stimuli-Responsive Systems : These systems are designed to release their payload in response to one or more physiological triggers. rsc.org A dual-sensitive system was created by conjugating dexamethasone to a polypeptide polymer using both a redox-sensitive disulfide linker and a pH-sensitive component, allowing for drug release triggered by both the acidic and reducing conditions found in tumors. nih.gov
The ultimate goal of these rationally designed systems is to create a therapeutic that is inactive and safe during transit through the body but becomes fully active upon reaching its intended target. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Action
Glucocorticoid Receptor Binding and Activation Kinetics
The biological activity of dexamethasone (B1670325), the active form of dexamethasone acefurate, is initiated by its binding to specific intracellular receptors, leading to a cascade of molecular events that define its therapeutic effects.
Interaction with Cytoplasmic Glucocorticoid Receptors (GR/NR3C1)
In its inactive state, the glucocorticoid receptor (GR), a protein encoded by the NR3C1 gene, resides primarily in the cytoplasm of the cell. nih.govlife-science-alliance.org It exists as part of a large multi-protein complex that includes heat shock proteins (Hsp), such as Hsp90, which act as chaperones to maintain the receptor in a conformation ready for ligand binding. oup.com
Upon entering the cell, dexamethasone binds to the ligand-binding domain of the GR. life-science-alliance.org This binding event triggers the dissociation of the chaperone proteins, exposing nuclear localization signals on the receptor. oup.comub.edu The activated dexamethasone-GR complex then rapidly translocates from the cytoplasm into the nucleus, where it can directly influence gene transcription. Current time information in Salt Lake City, UT, US.nih.govlife-science-alliance.org
Quantitative Analysis of Receptor Affinity and Selectivity
Studies have shown that dexamethasone binds to the GR with a high affinity, with a dissociation constant (Kd) reported to be approximately 2.0 nM. Current time information in Salt Lake City, UT, US. Dexamethasone acetate (B1210297) also functions as a potent GR agonist. plos.org In addition to its primary target, dexamethasone has been shown to bind with high affinity to the mineralocorticoid receptor (MR or NR3C2) in certain tissues, with a Kd of about 0.83 nM in mouse brain models, an affinity approaching that of aldosterone. nih.gov However, it is generally considered to have a stronger potency for activating the GR compared to the MR. researchgate.net
Table 1: Binding Affinity of Dexamethasone for Steroid Receptors This table provides an overview of the reported binding affinity of dexamethasone for its primary and secondary receptors.
| Ligand | Receptor | Tissue/System | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| Dexamethasone | Glucocorticoid Receptor (GR) | Not specified | ~2.0 nM | Current time information in Salt Lake City, UT, US. |
| Dexamethasone | Mineralocorticoid Receptor (MR) | Mouse Brain | ~0.83 nM | nih.gov |
Ligand-Induced Receptor Conformation Dynamics
The binding of a ligand to the glucocorticoid receptor is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the receptor protein. life-science-alliance.orgub.edu When an agonist like dexamethasone binds to the ligand-binding pocket (LBP), it stabilizes a specific three-dimensional structure of the receptor. rupress.org
This agonist-induced conformation is critical for the receptor's function, particularly for its interaction with coactivator proteins. ub.edu The conformational shift exposes a region on the receptor's surface known as the activation function 2 (AF-2) domain, which serves as a docking site for these coactivators. rupress.org Limited proteolysis studies have demonstrated these structural changes, showing that the dexamethasone-bound receptor is more resistant to enzymatic degradation, yielding characteristic protein fragments. life-science-alliance.org Research suggests that these ligand-induced dynamic changes, especially at the entrance of the binding pocket, are a crucial element in the activation of steroid receptors. researchgate.net In contrast, the binding of an antagonist, such as RU486, induces a different conformational change that does not permit the same productive interactions with coactivators. life-science-alliance.org
Genomic Mechanisms of Action
The primary mechanism through which the dexamethasone-GR complex exerts its effects is by acting as a ligand-dependent transcription factor, directly or indirectly regulating the expression of a wide array of genes.
Glucocorticoid Response Element (GRE) Binding and Gene Transcription Modulation
Once translocated into the nucleus, the activated dexamethasone-GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). oup.comub.eduashpublications.org These GREs are located in the regulatory regions of target genes. This direct binding to DNA can lead to either the activation (transactivation) or repression (transrepression) of gene transcription, depending on the specific GRE sequence and the cellular context. ashpublications.orgnih.gov
In addition to direct DNA binding, the GR can exert powerful anti-inflammatory effects through a mechanism known as transcriptional interference or cross-talk. ashpublications.org In this process, the monomeric dexamethasone-GR complex does not bind to DNA directly but instead physically interacts with other key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). oup.comashpublications.org By tethering to these factors, the GR inhibits their ability to promote the transcription of inflammatory genes, a crucial aspect of its immunosuppressive activity. ashpublications.org The specific genes regulated by GR can vary significantly between cell types, influenced by factors like chromatin accessibility and the presence of other lineage-specific transcription factors. life-science-alliance.org
Transcriptional Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, KC-GRO)
A major component of the anti-inflammatory effect of dexamethasone is its ability to suppress the expression of numerous pro-inflammatory cytokines. Current time information in Salt Lake City, UT, US.ashpublications.org
Interleukin-1β (IL-1β): Dexamethasone has been shown to inhibit the expression of the IL-1β gene in cells stimulated with lipopolysaccharide (LPS). One key mechanism is the blockage of the activation of the NF-κB and AP-1 transcription factors, which are crucial for IL-1β gene induction. Other studies suggest that dexamethasone's inhibitory effect may also occur post-transcriptionally by decreasing the stability of the IL-1β messenger RNA (mRNA), leading to its faster degradation.
Tumor Necrosis Factor-α (TNF-α): The production of TNF-α is also suppressed by dexamethasone. Current time information in Salt Lake City, UT, US. The mechanisms appear to be multifaceted. While some studies point to the repression of TNF-α mRNA levels, others suggest that dexamethasone acts by inhibiting the secretion of the TNF-α protein without affecting its gene expression, a process mediated by the inhibition of the p38 MAPK signaling pathway. nih.govashpublications.org
Interleukin-6 (IL-6): Dexamethasone effectively reduces IL-6 production at both the mRNA and protein levels. This is achieved through the GR-mediated downregulation of IL-6 gene transcription. The promoter region of the IL-6 gene contains sites where the GR can exert its inhibitory effects.
KC-GRO (CXCL1): The regulation of KC/GRO (also known as CXCL1 in humans) by dexamethasone appears to be highly context- and cell-type-dependent. In some settings, dexamethasone inhibits the expression of CXCL1. For instance, in vivo studies have shown that dexamethasone can reduce the release of the chemokine KC and inhibit LPS-induced CXCL1 expression. researchgate.net However, in other cellular contexts, such as in certain liver cells or during cochlear implantation, dexamethasone treatment has been observed to have no effect or to even increase CXCL1 expression, highlighting a cell-specific regulatory role.
Table 2: Summary of Dexamethasone's Effect on Pro-inflammatory Cytokine Gene Expression This table summarizes the primary regulatory effects of dexamethasone on key pro-inflammatory cytokine genes.
| Cytokine | Primary Effect of Dexamethasone | Key Molecular Mechanism(s) | Reference |
|---|---|---|---|
| IL-1β | Inhibition | Blocking NF-κB/AP-1 activation; Decreased mRNA stability | |
| TNF-α | Inhibition | Repression of mRNA; Inhibition of protein secretion via p38 MAPK pathway | Current time information in Salt Lake City, UT, US.nih.govashpublications.org |
| IL-6 | Inhibition | Downregulation of gene transcription via GR | |
| KC-GRO (CXCL1) | Variable (Inhibition or Induction) | Cell-type and context-dependent transcriptional regulation | researchgate.net |
Upregulation of Anti-inflammatory Protein Expression (e.g., Lipocortin-1)
A primary anti-inflammatory mechanism of glucocorticoids like dexamethasone is the induction of anti-inflammatory protein synthesis. googleapis.com A key protein in this process is Lipocortin-1, also known as Annexin A1. The binding of dexamethasone to the cytosolic glucocorticoid receptor (GR) and the translocation of this complex to the nucleus leads to the upregulation of the gene encoding Lipocortin-1. googleapis.com Lipocortin-1 is reported to exert its anti-inflammatory effects by suppressing the activity of phospholipase A2, an enzyme crucial for the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. googleapis.com
Research on human peripheral blood mononuclear cells (PBMCs) has shown that while dexamethasone treatment did not increase the total cellular content of standard Lipocortin-1, it did lead to a threefold increase in a lower molecular weight species with Lipocortin-1-like immunoreactivity. nih.gov This was also associated with the appearance of this immunoreactive Lipocortin-1 in the extracellular medium, suggesting that its site of action may be extracellular. nih.gov However, the precise role of Lipocortin-1 as a mediator of all glucocorticoid effects is complex; for instance, some studies have concluded that Lipocortin-1 is not involved in the dexamethasone-driven inhibition of interleukin-1β (IL-1β) release from monocytes. nih.gov
Crosstalk with Other Transcription Factors (e.g., NF-κB, AP-1)
Dexamethasone exerts significant influence over inflammatory processes through its interaction with key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Rather than always acting directly on DNA, the activated GR complex can interfere with the signaling pathways of these other factors. This process is known as transcriptional repression or transrepression. googleapis.commdpi.com
In cultured human glomerular endothelial cells (HGEC), tumor necrosis factor-alpha (TNF-α) was found to induce the production of monocyte chemoattractant protein-1 (MCP-1) through the cooperative action of both NF-κB and AP-1. nih.gov Treatment with dexamethasone (10 nM) was able to partially inhibit this MCP-1 production. nih.gov Mechanistically, dexamethasone achieved this by decreasing the TNF-α-induced DNA-binding activity of AP-1, while not affecting the DNA-binding activity of NF-κB or the degradation of its inhibitor, IκBα, in that specific cell type. nih.gov
Conversely, in other cellular contexts, NF-κB is a direct target. The inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) release by dexamethasone is associated with the inhibition of NF-κB activity. medchemexpress.com Dexamethasone has been shown to increase the expression of muscle atrophy-related genes, MuRF1 and atrogin-1, which are known to be regulated by NF-κB and another transcription factor, FoxO3a. jmb.or.kr This demonstrates that the activated GR can modulate the function of multiple transcription factors, leading to a broad range of gene expression changes central to its anti-inflammatory and immunomodulatory effects.
Cellular and Immunomodulatory Effects In Vitro
The immunomodulatory and anti-inflammatory properties of dexamethasone have been extensively characterized in various in vitro systems, providing detailed insights into its cellular mechanisms. These studies demonstrate its effects on cell viability, proliferation, gene expression, and protein secretion across a range of cell types.
For instance, dexamethasone potently inhibits the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from A549 lung adenocarcinoma cells with an EC50 of 2.2 nM. medchemexpress.com It also effectively suppresses the activity of the pro-inflammatory transcription factor NF-κB, with an IC50 of 0.5 nM for inhibiting a 3xκB reporter construct. medchemexpress.com In immune cells, dexamethasone treatment significantly decreases the expression of adhesion molecules, including CD11b, CD18, and CD62L on neutrophils, and CD11b and CD18 on monocytes. medchemexpress.com
In a model of kidney inflammation using human glomerular endothelial cells, 10 nM dexamethasone partially inhibited the TNF-α-induced expression of MCP-1 mRNA and the subsequent release of the MCP-1 protein. nih.gov In a different context, studies on C2C12 myotubes showed that dexamethasone treatment induced a muscle atrophy-like phenotype, characterized by a decrease in myotube diameter. jmb.or.kr In studies using induced pluripotent stem cell-derived mesenchymal stem cells (iPSC-MSCs), dexamethasone did not interfere with the immunoinhibitory effect of the iPSC-MSCs on the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov
Table 1: Summary of Selected In Vitro Effects of Dexamethasone
Table 2: Compound Names Mentioned in this Article
Modulation of Immune Cell Proliferation and Apoptosis (e.g., T-lymphocytes, Neutrophils)
This compound, through its conversion to dexamethasone, significantly influences the lifecycle and function of key immune cells. Its effects on T-lymphocytes and neutrophils are particularly central to its immunosuppressive properties.
T-Lymphocytes: Dexamethasone is known to inhibit the proliferation of T-lymphocytes and induce their apoptosis (programmed cell death). patsnap.com This is partly achieved by suppressing the production of crucial growth factors and cytokines like Interleukin-2 (IL-2), which are necessary for T-cell expansion. nih.gov Studies have shown that dexamethasone can induce significantly greater apoptosis in T-cells from asthmatic patients compared to healthy individuals, with a pronounced effect on the CD4+HLADR+CD25+ T-cell subset, which may represent allergen-primed cells. nih.gov This targeted reduction of activated T-cells is a key mechanism of its therapeutic action in inflammatory and autoimmune conditions. nih.gov
Neutrophils: In contrast to its effect on lymphocytes, dexamethasone inhibits apoptosis in neutrophils, thereby prolonging their lifespan. nih.govnih.gov This effect is dependent on the continuous synthesis of new proteins, as demonstrated by its reversal with protein and mRNA synthesis inhibitors. nih.gov The mechanism involves the upregulation of anti-apoptotic proteins, such as Mcl-1 (a member of the Bcl-2 family), and the inhibition of pro-apoptotic pathways. semanticscholar.orgwjgnet.com By delaying neutrophil apoptosis, dexamethasone can enhance the clearance of pathogens but also potentially contribute to the persistence of inflammation in certain contexts.
Impact on Inflammatory Mediator Production in Cell Lines
A primary mechanism of this compound's anti-inflammatory activity is the potent suppression of inflammatory mediator production. Acting via dexamethasone, it inhibits the synthesis and release of a wide array of pro-inflammatory cytokines, chemokines, and other signaling molecules in various cell types.
In vitro studies using different cell lines have quantified these inhibitory effects. For instance, in human monocytic THP-1 cells stimulated with TNF-α or IL-1β, dexamethasone has been shown to dose-dependently inhibit the secretion of multiple inflammatory mediators. arvojournals.org Similarly, in A549 human lung epithelial cells, dexamethasone pretreatment significantly inhibits the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS). nih.gov This inhibition is often mediated by the suppression of key transcription factors, such as NF-κB and AP-1, which control the expression of many inflammatory genes. patsnap.comnih.gov
The table below summarizes the inhibitory concentration (IC₅₀) values for dexamethasone against various inflammatory mediators produced by TNF-α-stimulated THP-1 monocytic cells, illustrating its potent and differential effects.
| Mediator | IC₅₀ (nM) | Maximal Inhibition (%) |
|---|---|---|
| MCP-1 (Monocyte Chemoattractant Protein-1) | 3 | >80% |
| IL-1β (Interleukin-1β) | 7 | >80% |
| MIP-1β (Macrophage Inflammatory Protein-1β) | 34 | ≤70% |
| IL-8 (Interleukin-8) | 55 | ≤70% |
| MIP-1α (Macrophage Inflammatory Protein-1α) | 59 | ≤70% |
Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Components In Vitro
Dexamethasone exerts a powerful regulatory influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. It functions as a potent synthetic glucocorticoid that mimics the negative feedback effect of endogenous cortisol. nih.gov This leads to the suppression of the HPA axis at the levels of the hypothalamus and the pituitary gland. surgicalneurologyint.com
In vitro experiments using anterior pituitary fragments have demonstrated this mechanism directly. In these studies, dexamethasone effectively suppressed the secretion of adrenocorticotropic hormone (ACTH) that was induced by corticotropin-releasing hormone (CRH). realmofcaring.org This confirms that dexamethasone acts directly on pituitary cells to inhibit the release of ACTH, which in turn would decrease the production of endogenous corticosteroids by the adrenal glands. nih.govrealmofcaring.org This potent feedback inhibition is a hallmark of dexamethasone's systemic activity. surgicalneurologyint.com
Comparative Mechanistic Studies with Parent Dexamethasone and Other Glucocorticoids
The therapeutic profile of this compound is best understood by comparing its mechanisms to its parent compound, dexamethasone, and other related glucocorticoids. These comparisons often revolve around differences in receptor binding and subsequent effects on gene expression, which are influenced by the specific chemical structure of each steroid.
Differential Receptor Binding Profiles
The anti-inflammatory potency of glucocorticoids is closely related to their binding affinity for the glucocorticoid receptor (GR). Dexamethasone itself exhibits a high affinity for the GR, with a reported dissociation constant (Kd) of approximately 1.2 to 2.0 nM. wikipedia.org
The table below compares the known GR binding affinity of dexamethasone with that of other corticosteroids.
| Compound | Receptor Binding Affinity (Kd or Ki) | Reference |
|---|---|---|
| Dexamethasone | ~1.2 - 2.0 nM (Kd) | wikipedia.org |
| Hydrocortisone (B1673445) (Cortisol) | Parent compound, lower affinity than Dexamethasone | wikipedia.org |
| Aldosterone | ~0.46 nM (Kd) for Type I (Mineralocorticoid) Receptor | nih.gov |
| Dexamethasone Acetate | Lower affinity than parent alcohol (Dexamethasone) | nih.gov |
| This compound | Direct data unavailable; esterification influences affinity |
Comparative Effects on Gene Expression Pathways
The binding of a glucocorticoid to the GR initiates widespread changes in gene expression. Dexamethasone is known to regulate a large number of genes involved in inflammation, metabolism, and cellular proliferation. pharmgkb.org High-throughput RNA sequencing studies have begun to map these extensive genomic effects.
For example, a study on human trabecular meshwork cells identified hundreds of differentially expressed genes in response to dexamethasone treatment. In cells classified as "glucocorticoid-responders," 616 genes were significantly dysregulated, compared to 216 genes in "non-responder" cells. mdpi.com This highlights that the genomic response to dexamethasone can be highly cell-type and context-dependent. Key pathways affected included WNT signaling, TGF-β signaling, and MAPK signaling. mdpi.com
Another study analyzing liver transcriptome responses in pigs found that dexamethasone treatment affected over 30% of expressed genes, with genes related to inflammation being particularly sensitive. frontiersin.org In breast cancer cells, treatment with dexamethasone for four hours resulted in the differential expression of 890 genes, with FKBP5, a known GR-responsive gene, showing the most significant upregulation. oncologyradiotherapy.com
While direct comparative gene expression studies between this compound and dexamethasone are lacking, it is expected that this compound would modulate the same pathways following its conversion to dexamethasone. The pharmacokinetics of this conversion would likely influence the magnitude and duration of these gene expression changes at the site of action.
Prodrug Bioconversion and Pharmacological Activation Studies
Enzymatic Hydrolysis of Dexamethasone (B1670325) Acefurate to Dexamethasone
The primary mechanism for the activation of dexamethasone acefurate is enzymatic hydrolysis. This process involves the cleavage of the ester bond linking the acefurate moiety to the dexamethasone backbone, releasing the active drug.
The hydrolysis of ester-containing prodrugs is predominantly carried out by a class of enzymes known as carboxylesterases (CES). nih.govpsu.edu These enzymes are crucial for the metabolism of a wide variety of drugs and xenobiotics. nih.gov Research into the hydrolysis of steroid esters points to two main carboxylesterase isozymes, CES1 and CES2, as the principal catalysts. psu.edu
Studies on other steroid esters have provided specific insights. For instance, a dexamethasone-induced hydrolase responsible for cleaving methylprednisolone (B1676475) hemisuccinate was identified as a member of the rat carboxylesterase 2 (CES2) family. nih.gov This specific CES isozyme is found in both liver microsomes and, notably, in plasma. nih.gov Furthermore, dexamethasone itself has been reported to be an inducer of both CES1 and CES2 enzymes, suggesting a potential for self-regulated activation. psu.edu Given that this compound is an ester derivative, it is highly probable that its conversion to active dexamethasone is mediated by these same carboxylesterases present in the liver, plasma, and other tissues. nih.gov
The hydrolysis half-life varies significantly depending on the specific ester conjugate and the biological system. For example, a labile ester-linked dexamethasone conjugate demonstrated a hydrolysis half-life of 9.9 hours in rats and 22.4 hours in humans. mdpi.com In contrast, the simpler dexamethasone sodium phosphate (B84403) prodrug is hydrolyzed much more rapidly, with an in vitro half-life of just 1.75 hours in rat plasma. nih.govnih.gov
| Dexamethasone Prodrug/Conjugate | Biological System | Hydrolysis Half-Life (t½) | Reference |
|---|---|---|---|
| Dexamethasone Sodium Phosphate | Rat Plasma | 1.75 hours | nih.govnih.gov |
| Dexamethasone Sodium Phosphate | Human/Sheep Plasma | 10-12 hours | nih.govnih.gov |
| Labile Ester Linker-Based Conjugate | Rat | 9.9 hours | mdpi.com |
| Labile Ester Linker-Based Conjugate | Human | 22.4 hours | mdpi.com |
| Succinyl Derivative Conjugate | Not Specified | 6.8 hours | mdpi.com |
Biological matrices such as plasma and tissue homogenates are rich in the esterases required for prodrug hydrolysis. In vitro studies confirm that the enzymatic activity in these matrices directly leads to the conversion of dexamethasone prodrugs. In one study using rat plasma, 92% of the dexamethasone sodium phosphate prodrug was converted to the active dexamethasone within 6 hours of incubation. nih.gov This hydrolysis can be significantly minimized by the addition of EDTA, an anticoagulant that can inhibit plasma enzyme activity, underscoring the enzymatic nature of the conversion. nih.govnih.gov
The presence of carboxylesterase 2 (CES2) in both liver microsomes—a common component of tissue homogenates used in metabolic studies—and plasma confirms that these biological environments are primary sites for prodrug activation. nih.gov The rate of hydrolysis in vivo may be even faster than in vitro due to the combined action of enzymes and other physiological factors. nih.gov
Cellular Uptake and Intracellular Processing of this compound
Following administration, the prodrug must cross biological barriers to reach target cells, where it can be hydrolyzed and exert its effect. The lipophilicity of the prodrug is a critical factor in this process.
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict drug absorption. nih.govevotec.com Studies on the parent drug, dexamethasone, using this model provide a baseline for understanding permeability. The apparent permeability coefficient (Papp) is a measure of the rate at which a drug moves across the monolayer. nih.gov
Research has shown that the permeability of dexamethasone across Caco-2 monolayers is influenced by experimental conditions such as the pH of the medium and the presence of solubilizing agents. nih.gov The acefurate moiety increases the lipophilicity of dexamethasone, which is expected to enhance its ability to penetrate tissues and cross cellular membranes via passive diffusion.
| Compound | Condition | Apparent Permeability (Papp) (cm/s) | Reference |
|---|---|---|---|
| Dexamethasone | Free Drug Solution | ~16 x 10-6 | researchgate.netplos.org |
| Dexamethasone | Complex with HPβCD | ~8 x 10-6 | researchgate.netplos.org |
Note: Data represents approximate values derived from graphical representations in the cited sources. HPβCD (Hydroxypropyl-β-cyclodextrin) complexation reduces apparent permeability.
Once inside the cell, this compound is hydrolyzed to dexamethasone. The active dexamethasone then exerts its effects through genomic and non-genomic pathways. Studies on dexamethasone have revealed a significant accumulation of the drug in mitochondria, in addition to its well-known translocation to the nucleus where it binds to glucocorticoid receptors (GR) to modulate gene expression. nih.gov
The metabolic fate of the prodrug involves the breakdown of both the active moiety and the cleaved promoiety. The active dexamethasone is eventually metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The acefurate promoiety is broken down into acetate (B1210297) and furan-2-carboxylate (B1237412). Acetate enters the body's natural metabolic pathways. The furan-2-carboxylate moiety is also metabolized. Furan ring oxidation is a known major metabolic pathway in vivo. nih.gov Indeed, related furanic compounds like 5-(hydroxymethyl)furan-2-carboxylic acid have been identified as naturally occurring human metabolites found in urine, suggesting an established pathway for the clearance of such structures. mdpi.com
Ex Vivo and Animal Model Investigations of Prodrug Activation
Comprehensive studies in animal models or using ex vivo tissue preparations are crucial for understanding how a prodrug like this compound is activated and distributed within the body. This includes identifying the tissues where the drug concentrates and the efficiency of its conversion to the active form in target areas versus the general bloodstream.
Tissue Distribution and Localized Drug Release
There is no specific data from animal or ex vivo studies that details the tissue distribution profile of this compound. While the increased lipophilicity conferred by the acefurate group suggests it may be suitable for formulations intended for localized administration, such as topical applications, experimental evidence to confirm its distribution patterns and retention in specific tissues is not available.
Assessment of Bioconversion in Target Tissues vs. Systemic Circulation
Similarly, the scientific literature lacks studies that have assessed the bioconversion of this compound into dexamethasone within specific target tissues compared to the systemic circulation. Research on other dexamethasone esters, like dexamethasone acetate, has shown that metabolism can occur in various tissues, including the skin and ocular tissues, leading to localized drug activity. mdpi.comnih.gov It is theorized that the complexity of the acefurate ester might lead to a slower hydrolysis and a more prolonged half-life compared to simpler esters, but this has not been experimentally verified. Without such studies, a quantitative comparison of localized versus systemic activation for this compound cannot be made.
Advanced Pharmaceutical Formulation Research and Development
Formulation Strategies for Enhanced Delivery of Dexamethasone (B1670325) Acefurate
The development of advanced drug delivery systems is crucial for optimizing the therapeutic efficacy of potent molecules like dexamethasone acefurate. Formulation strategies often focus on enhancing solubility, controlling release, and targeting specific sites of action. Nanotechnology-based approaches, in particular, offer versatile platforms for encapsulating therapeutic agents to improve their performance. These include various types of nanoparticles and emulsion-based systems designed to modulate drug delivery.
Nanoparticle-based systems represent a significant area of pharmaceutical research for enhancing the delivery of corticosteroids. These carriers can protect the drug from degradation, improve its bioavailability, and provide sustained or targeted release. The specific characteristics of the nanoparticle, such as its composition, size, and surface properties, are critical determinants of its function.
Nanoparticle-Based Delivery Systems
Polymeric Nanoparticles (e.g., Eudragit-based)
Polymeric nanoparticles are formulated from biodegradable and biocompatible polymers. Eudragit®, a family of polymethacrylate-based polymers, is often used to create pH-sensitive nanoparticles that can trigger drug release in specific environments.
Despite the extensive research into Eudragit-based nanoparticles for other corticosteroids, a review of publicly available scientific literature reveals a lack of specific research findings and data on the formulation of This compound within these systems.
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, while Nanostructured Lipid Carriers (NLCs) are a second-generation system that incorporates a blend of solid and liquid lipids. nih.govresearchgate.net This lipid matrix creates a less-ordered structure that can enhance drug loading and stability. nih.govmdpi.com
While SLNs and NLCs have been successfully developed for other dexamethasone esters to improve drug delivery, there is no specific published research detailing the formulation, characterization, or research findings for This compound encapsulated in either SLNs or NLCs.
Cubosomes
Cubosomes are advanced lipid-based nanoparticles formed from the self-assembly of certain amphiphilic lipids, like glyceryl monooleate, in water. rjptonline.org They possess a unique, bicontinuous cubic liquid crystalline structure, providing a large surface area and the ability to encapsulate both hydrophobic and hydrophilic compounds.
A thorough search of scientific databases indicates that while cubosomes are a promising delivery system investigated for other corticosteroids, there are currently no available research studies or data tables concerning the specific formulation and evaluation of This compound in cubosomal systems.
Nanosuspensions
A nanosuspension consists of pure, poorly soluble drug particles stabilized by surfactants, with particle sizes typically in the nanometer range. This formulation approach aims to increase the dissolution rate and saturation solubility of the drug, thereby enhancing its bioavailability. The production often involves high-pressure homogenization. nih.gov
Detailed investigations into nanosuspensions have been conducted for various poorly soluble drugs, including other forms of dexamethasone. However, specific research findings, detailed methodologies, or data on the development of This compound as a nanosuspension are not present in the available scientific literature.
Microemulsions and nanoemulsions are lipid-based systems used to enhance the solubility and permeation of poorly water-soluble drugs. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. nih.govnih.gov Nanoemulsions are also submicron-sized emulsions, but they are thermodynamically unstable and require high-energy methods for their production. nih.gov
While these formulation strategies have been explored for dexamethasone and its acetate (B1210297) ester, there is a lack of specific published research detailing the development and characterization of This compound within microemulsion or nanoemulsion systems. nih.govnih.govnih.gov Although a patent document lists this compound among many corticosteroids that could potentially be formulated, it does not provide specific formulation data or research findings for this compound in a microemulsion or nanoemulsion. googleapis.com
Hydrogels and Thermosensitive Gels
Hydrogels, including those that are thermosensitive, are being explored as advanced delivery systems for corticosteroids like dexamethasone and its derivatives. These formulations are designed to achieve sustained drug release and targeted local delivery, which can be particularly beneficial in treatments for conditions like rheumatoid arthritis and ocular inflammation. nih.govuu.nl
Thermosensitive hydrogels are engineered to be liquid at room temperature for ease of administration, such as through injection, and then transition to a gel state at body temperature (37°C). uu.nlmdpi.com This in situ gelling property allows the formulation to remain at the site of administration for an extended period, providing a sustained release of the encapsulated drug. mdpi.com For instance, a dexamethasone-loaded thermosensitive hydrogel developed for intra-articular injection was shown to prolong drug release and reduce the frequency of administration. nih.govnih.gov
Research has been conducted on various polymer combinations to create these hydrogels. A self-healing hydrogel composed of a thermosensitive ABA triblock copolymer was designed for the sustained ocular delivery of dexamethasone. uu.nl In this system, the drug was covalently linked to the polymer, and the hydrogel network was formed through both thermogelation and covalent cross-linking at 37°C. uu.nl Another study utilized a mixture of chitosan (B1678972) and Pluronic F-127 to prepare injectable thermosensitive hydrogels for the long-term application of dexamethasone. mdpi.com The inclusion of chitosan was found to increase the gelation time compared to a hydrogel made of Pluronic alone. mdpi.com
The release of dexamethasone from these hydrogels is often governed by mechanisms such as ester hydrolysis. In one study, the release of dexamethasone from a self-healing hydrogel followed first-order kinetics over a period of 430 days in an aqueous medium at pH 7.4. uu.nl In vitro release studies of dexamethasone from chitosan-Pluronic F-127 hydrogels showed an initial burst release followed by a more prolonged release phase. mdpi.com
Mixed Micellar Systems
Mixed micellar systems are another advanced formulation strategy being investigated to enhance the delivery of poorly water-soluble drugs like dexamethasone. These systems are composed of two or more different surfactants that self-assemble into micelles, creating a core-shell structure that can encapsulate hydrophobic drug molecules. This approach can improve drug solubility, stability, and bioavailability.
One area of focus for mixed micellar systems is in ocular drug delivery. A study developed a novel dexamethasone-loaded mixed polymeric micelle system using Soluplus® and Pluronic F-127. mdpi.compharmaexcipients.com To further enhance its properties for ocular application, the mixed micellar system was coated with chitosan. mdpi.compharmaexcipients.com This chitosan-coated system is intended to improve adherence to the ocular surface, thereby promoting better drug absorption. mdpi.compharmaexcipients.com
Another research effort focused on developing a clear aqueous mixed nanomicellar formulation of dexamethasone using D-α-tocopherol polyethylene (B3416737) glycol-1000 succinate (B1194679) (Vitamin E TPGS) and octoxynol-40. nih.gov The study found that a specific weight ratio of these two components resulted in excellent drug entrapment, small micelle size, and a narrow size distribution. nih.gov This formulation significantly improved the aqueous solubility of dexamethasone. nih.gov
The formation of mixed micelles is influenced by the critical micellar concentration (CMC) of the constituent polymers. Research has shown that a blend of polymers can have a lower CMC than the individual polymers, which contributes to the stability of the mixed nanomicellar formulation. nih.gov The use of these systems has been shown to enhance drug permeation across biological membranes. For example, a dexamethasone-loaded mixed micellar formulation demonstrated higher permeability across blood-brain-barrier lipids, suggesting its potential for nose-to-brain delivery. pharmaexcipients.comnih.gov
Physicochemical Characterization of Formulations
The physicochemical characterization of this compound formulations is a critical step in their development. This process involves a series of analytical techniques to determine the physical and chemical properties of the formulation, which are crucial for ensuring its quality, stability, and in vivo performance. Key parameters that are routinely evaluated include particle size, polydispersity index, zeta potential, drug loading, encapsulation efficiency, and rheological properties.
Particle Size and Polydispersity Index
Particle size and polydispersity index (PDI) are fundamental characteristics of nanoparticle-based drug delivery systems. The particle size can influence the formulation's stability, drug release profile, and biological interactions. The PDI is a measure of the heterogeneity of particle sizes in a sample, with a smaller value indicating a more uniform and monodisperse population. mdpi.com
For intravenous administration, nanoparticles are often designed to be within a specific size range, typically between 100 and 200 nm, to facilitate macrophage uptake and allow for sterile filtration. nih.gov In various studies on dexamethasone-loaded nanoparticles, the particle sizes have been reported to be in the nanometric range. For example, dexamethasone-loaded PLGA-PEG nanoparticles were formulated to be around 150 nm. nih.gov Another study reported dexamethasone-loaded mixed polymeric micelles with a Z-average size of approximately 89.92 nm. pharmaexcipients.comnih.gov Dexamethasone acetate nanocrystals have been synthesized with sizes ranging from 103 nm to 170 nm. researchgate.net
The PDI is a critical quality attribute, with values of 0.2 and below often considered acceptable for polymer-based nanoparticles, indicating a narrow size distribution. mdpi.comnih.gov Many studies on dexamethasone formulations report PDI values in this range. For instance, dexamethasone-loaded PLGA nanospheres were found to have a PDI under 0.2. nih.gov Similarly, dexamethasone-loaded mixed polymeric micelles had a PDI of 0.216. pharmaexcipients.comnih.gov A chitosan-coated dexamethasone mixed micellar system demonstrated a PDI of 0.168. mdpi.com
A low PDI is desirable as it suggests a homogenous population of particles, which is important for consistent performance and regulatory approval. mdpi.com
Table 1: Particle Size and Polydispersity Index of Dexamethasone Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Dexamethasone Acetate-Loaded PLGA Nanospheres | ~150 | < 0.2 | nih.gov |
| Dexamethasone-Loaded PLGA-PEG Nanoparticles | ~150 | Not specified | nih.gov |
| Dexamethasone-Loaded Mixed Polymeric Micelles | 89.92 ± 2.7 | 0.216 ± 0.014 | pharmaexcipients.comnih.gov |
| Chitosan-Coated Dexamethasone Mixed Micellar System | 151.9 ± 1 | 0.168 ± 0.003 | mdpi.com |
| Dexamethasone Acetate Nanocrystals | 103 - 170 | Not specified | researchgate.net |
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is a key indicator of the stability of a colloidal system; a higher magnitude of zeta potential (either positive or negative) generally indicates greater stability and resistance to aggregation.
The surface charge of nanoparticles can also influence their interaction with biological systems. For instance, negatively charged nanoparticles are often internalized at a higher rate by macrophages than neutral or positively charged ones. nih.gov In research on dexamethasone-loaded nanoparticles, zeta potential values are frequently reported. For example, formulations of dexamethasone acetate-loaded PLGA nanospheres exhibited zeta potentials of -14.5 ± 1.0 mV and -15 ± 5 mV. nih.gov In another study, dexamethasone-loaded PLGA nanoparticles were found to have a zeta potential of approximately -10 mV. nih.gov
The functionalization of nanoparticles with different chemical groups can alter their zeta potential. For example, the amino-functionalization of TiO2 nanoparticles resulted in a more positive surface charge, while subsequent carboxyl and dexamethasone functionalization led to a more negative charge. frontiersin.org A chitosan-coated dexamethasone mixed micellar system showed a positive zeta potential of +35.96 ± 2.13 mV, which can be attributed to the positive charge of chitosan and is beneficial for mucoadhesion on the negatively charged ocular surface. mdpi.com
Table 2: Zeta Potential of Dexamethasone Formulations
| Formulation Type | Zeta Potential (mV) | Reference |
|---|---|---|
| Dexamethasone Acetate-Loaded PLGA Nanospheres | -14.5 ± 1.0 and -15 ± 5 | nih.gov |
| Dexamethasone-Loaded PLGA Nanoparticles | ~ -10 | nih.gov |
| Dexamethasone-Functionalized TiO2 Nanoparticles | Negative | frontiersin.org |
| Chitosan-Coated Dexamethasone Mixed Micellar System | +35.96 ± 2.13 | mdpi.com |
Drug Loading and Encapsulation Efficiency
Drug loading (DL) and encapsulation efficiency (EE) are critical parameters for assessing the performance of drug delivery systems. DL refers to the amount of drug loaded per unit weight of the nanoparticle, usually expressed as a percentage. EE is the percentage of the initial amount of drug used in the formulation that is successfully entrapped within the nanoparticles.
High DL and EE are generally desirable to maximize the therapeutic dose delivered and minimize the amount of carrier material needed. The physicochemical properties of the drug and the formulation components play a significant role in determining these values. For instance, the lipophilic nature of dexamethasone derivatives like dexamethasone palmitate can lead to high encapsulation efficiency in polymeric nanoparticles. nih.gov
In various studies, the DL and EE of dexamethasone formulations have been reported. For dexamethasone acetate-loaded PLGA nanospheres, the highest drug loading efficiency was 19 ± 4%. nih.gov The encapsulation of a lipophilic prodrug, dexamethasone palmitate, into PLGA-PEG nanoparticles achieved an encapsulation efficiency of up to 85% and a drug loading of 7.5% w/w. nih.gov In another study, dexamethasone-loaded PLGA nanoparticles showed an encapsulation efficiency of approximately 95%. nih.gov
The ratio of drug to polymer can also influence these parameters. For dexamethasone-loaded PLGA nanoparticles, the highest encapsulation efficiency of around 65% was observed for formulations with a 1:10 and 1:2.5 DEX:PLGA weight ratio. mdpi.com
Table 3: Drug Loading and Encapsulation Efficiency of Dexamethasone Formulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|
| Dexamethasone Acetate-Loaded PLGA Nanospheres | Not specified | 19 ± 4 | nih.gov |
| Dexamethasone Palmitate-Loaded PLGA-PEG Nanoparticles | 7.5 | 75-85 | nih.gov |
| Dexamethasone-Loaded PLGA Nanoparticles | ~0.67 - 0.87 | ~65 | mdpi.com |
| Dexamethasone-Loaded PLGA Nanoparticles | Not specified | ~95 | nih.gov |
Rheological Properties and Viscosity
Rheology is the study of the flow of matter, and for pharmaceutical formulations, rheological properties like viscosity are crucial for their handling, administration, and performance. The viscosity of a formulation can affect its injectability, spreadability, and residence time at the site of application.
For ocular formulations, viscosity is a key parameter. Hydrogels developed for ocular delivery of dexamethasone acetate were characterized as Newtonian fluids with a viscosity of 13.2 mPa.s. nih.gov In the context of thermosensitive hydrogels, the rheological properties are particularly important as they govern the transition from a liquid to a gel. Rheological analysis of a self-healing hydrogel for ocular delivery showed both thermogelation and covalent cross-linking at 37°C. uu.nl
The relationship between cross-linking and viscosity is also significant. In some polymer systems, the density of cross-linking can affect the viscosity and mucoadhesive properties of the formulation. googleapis.com For injectable formulations, the viscosity of the organic solution can influence the size of the resulting microparticles. psu.edu
The viscosity of endodontic sealers containing dexamethasone has also been studied, with the flow characteristics being an important consideration for their application. nih.gov
Microstructural Analysis (e.g., SAXS, SEM, TEM, Polarizing Microscopy)
Microstructural analysis is fundamental to understanding the morphology and internal structure of drug delivery systems, which in turn dictates their performance. While specific studies detailing the microstructural analysis of this compound formulations are limited in publicly accessible literature, extensive research on the related compound, dexamethasone acetate, provides a clear blueprint for the analytical techniques employed.
Formulations such as nanocrystals, microemulsions, and nanostructured lipid carriers (NLCs) are characterized to ensure desired physical properties.
Scanning Electron Microscopy (SEM): This technique is used to visualize the surface morphology of drug particles and formulations. For instance, in studies on dexamethasone acetate nanocrystals, SEM analysis is used to confirm the formation of nanoparticles and assess their shape and surface characteristics. nih.gov
Dynamic Light Scattering (DLS): While not a microscopy technique, DLS is crucial for determining the particle size distribution and zeta potential of nanoparticulate systems. For dexamethasone acetate-loaded NLCs, DLS has been used to measure an average particle size of approximately 106.9 nm and a zeta potential of -6.51 mV. mdpi.com Similarly, PLGA-magnetite-dexamethasone acetate nanoparticles were found to have an average size of 482.8 nm and a zeta potential of -19.9 mV. nih.gov
X-ray Diffraction (XRD): XRD is employed to investigate the crystalline state of the drug within the formulation. It can differentiate between crystalline and amorphous forms and identify polymorphic changes. Studies on dexamethasone acetate nanocrystals have used XRD to confirm the presence of the drug in its crystalline state within the formulation. nih.gov
Polarized Light Microscopy (PLM): PLM is particularly useful for identifying anisotropic structures like liquid crystals. In the development of lyotropic liquid crystalline systems for dexamethasone, PLM is used to characterize the mesophases (e.g., lamellar or hexagonal) formed by the formulation components. mdpi.com
Small-Angle X-ray Scattering (SAXS): SAXS provides detailed information about the nanostructure of a formulation. For dexamethasone-loaded liquid crystal systems, SAXS analysis helps to confirm the phase structure (e.g., lamellar or hexagonal) and determine key structural parameters. mdpi.com
These techniques collectively provide a comprehensive microstructural profile of a formulation, which is essential for predicting its stability, dissolution, and bioavailability.
Stability Studies of Formulations (e.g., Physical, Chemical, Storage)
The stability of a pharmaceutical formulation is critical to ensure its quality, efficacy, and safety throughout its shelf life. Stability studies for dexamethasone formulations typically evaluate physical, chemical, and microbiological attributes under various storage conditions.
Physical Stability: This involves assessing changes in appearance, color, odor, pH, and physical form (e.g., crystal growth, phase separation). For suspensions, resuspendibility and particle size distribution are monitored. For example, extemporaneously prepared dexamethasone oral suspensions (0.5 and 1.0 mg/mL) were found to be physically stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C). scispace.com
Chemical Stability: This focuses on the quantification of the active pharmaceutical ingredient (API) over time to ensure it remains within an acceptable range (typically 90-110% of the initial concentration). High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. scispace.comresearchgate.net Studies on dexamethasone acetate hydrogels for ocular delivery demonstrated chemical stability for 12 months at 25°C. nih.gov Research has also identified potential degradation products of dexamethasone in aqueous solutions under stress conditions (time, temperature, light), highlighting the importance of developing stability-indicating analytical methods. researchgate.net
Storage Conditions: Stability is tested under controlled temperature and humidity conditions as per ICH guidelines. Common conditions include 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
Table 1: Summary of Stability Data for Dexamethasone Formulations
| Formulation Type | Active Ingredient | Concentration | Storage Conditions | Stability Duration | Source |
|---|---|---|---|---|---|
| Oral Suspension | Dexamethasone | 0.5 mg/mL & 1.0 mg/mL | 4°C and 25°C | At least 90% of initial concentration for 91 days | scispace.com |
| Oral Suspension | Dexamethasone | 5 mg/mL | 5°C and 25°C | Physically and chemically stable for 15 days | researchgate.net |
| Ocular Hydrogel | Dexamethasone Acetate | Not Specified | 25°C | Stable for 12 months | nih.gov |
Solubility and Dissolution Enhancement Methodologies
This compound, like other dexamethasone esters, is a lipophilic compound with poor water solubility. This characteristic can limit its dissolution rate and bioavailability. Several methodologies are employed to overcome this challenge.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, capable of forming inclusion complexes with poorly soluble drug molecules. touro.edu This complexation effectively increases the apparent water solubility of the guest drug.
Research on dexamethasone and its acetate ester has shown significant solubility enhancement with cyclodextrins. arvojournals.org Hydroxypropyl-β-cyclodextrin (HPβCD) and Hydroxypropyl-γ-cyclodextrin (HPγCD) are commonly used due to their improved solubility and safety profile compared to parent cyclodextrins. nih.gov In one study, optimized ocular hydrogels of dexamethasone acetate were developed using both HPβCD and HPγCD to enhance the drug's aqueous solubility and transcorneal penetration. nih.govmdpi.com The formation of a drug-cyclodextrin complex can modify the drug's solubility, dissolution rate, and stability. googleapis.comgoogle.com
Table 2: Examples of Cyclodextrin Use in Dexamethasone Acetate Formulations
| Formulation | Cyclodextrin Used | Purpose | Key Finding | Source |
|---|---|---|---|---|
| Ocular Hydrogel (Gel A) | Hydroxypropyl-γ-CD (HPγCD) | Enhance solubility and permeation | Increased transcorneal permeation by 1.8-fold compared to a commercial formulation. | nih.govmdpi.com |
| Ocular Hydrogel (Gel B) | Hydroxypropyl-β-CD (HPβCD) | Enhance solubility and permeation | Increased transcorneal permeation by 3.2-fold compared to a commercial formulation. | nih.govmdpi.com |
Surfactant Optimization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate lipophilic drug molecules, increasing their solubility in aqueous media. Nonionic surfactants like Poloxamer 188 and Tyloxapol are often selected. nih.govarvojournals.org In the development of dexamethasone acetate nanocrystals, the surfactant Poloxamer 188 was used to create a stable solid dispersion that significantly increased the drug's dissolution rate. nih.gov Similarly, mixed nanomicellar formulations of dexamethasone using Vit E TPGS and Octoxynol-40 have been optimized to improve drug entrapment and solubility. nih.gov
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same drug can have different physicochemical properties, including solubility, melting point, and stability, which can impact the performance of the final dosage form. nih.govresearchgate.net
The analysis of the polymorphic state of dexamethasone acetate in raw materials and final formulations is crucial for ensuring product consistency and quality. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for this purpose. nih.govresearchgate.net Research has identified multiple polymorphic forms of dexamethasone acetate, including anhydrous and monohydrated forms. researchgate.net One study successfully developed stable nanocrystals of dexamethasone acetate even when the raw material contained a mixture of two different polymorphs, demonstrating that formulation processes can be designed to manage polymorphic variability. nih.gov
In Vitro Drug Release and Permeation Kinetics from Formulations
In vitro release and permeation studies are critical for evaluating the performance of a formulation and predicting its in vivo behavior. These studies measure the rate and extent to which the drug is released from the dosage form and permeates through a biological membrane model.
Release Studies: Drug release is typically measured using a dissolution apparatus (e.g., USP Apparatus 4 for microspheres) under controlled conditions. nih.gov The release profiles of controlled-release formulations, such as poly(lactic-co-glycolic acid) (PLGA) microspheres containing dexamethasone, often exhibit a triphasic pattern: an initial burst release, a lag phase, and a secondary, slower release phase. nih.govnih.gov For dexamethasone-loaded liquid crystalline systems, release profiles showed a lag time of approximately 3 hours, indicating prolonged release. mdpi.com
Permeation Studies: Permeation kinetics are often assessed using Franz diffusion cells with an appropriate biological membrane, such as excised porcine cornea or sclera for ophthalmic formulations. mdpi.comarvojournals.orgmdpi.com These studies have shown that formulation strategies significantly impact drug permeation. For example, nanostructured lipid carriers (NLCs) and cyclodextrin-based hydrogels have been shown to substantially increase the permeation of dexamethasone acetate across ocular tissues compared to conventional formulations. mdpi.commdpi.com
Kinetic Modeling: The release data is often fitted to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the mechanism of drug release. For dexamethasone-loaded liquid crystals, the release was best described by the Korsmeyer-Peppas and Weibull models, suggesting a release mechanism governed by a combination of diffusion and erosion. mdpi.com
Table 3: In Vitro Permeation and Release Kinetics Data for Dexamethasone Formulations
| Formulation | Active Ingredient | Study Type | Key Kinetic Finding | Source |
|---|---|---|---|---|
| Liquid Crystalline Systems | Dexamethasone | Release | Release profile best fitted to Korsmeyer-Peppas and Weibull models; average lag time of 3 hours. | mdpi.com |
| Ocular Hydrogel (Gel B) | Dexamethasone Acetate | Permeation (Porcine Cornea) | Permeated amount of 71.71 µg, which was 3.2-fold higher than the control. | mdpi.com |
| Nanostructured Lipid Carriers (NLC) | Dexamethasone Acetate | Permeation (Porcine Sclera) | Showed significant permeation, whereas a reference oily solution showed no detectable permeation. | mdpi.com |
| PLGA Microspheres | Dexamethasone | Release | Exhibited a triphasic release profile (burst, lag, zero-order). | nih.govnih.gov |
Dissolution Testing Methodologies (e.g., Paddle Method)
Dissolution testing is a critical in vitro test to evaluate the rate and extent at which a drug substance is released from a drug product. For many oral solid dosage forms, the USP Apparatus 2, or paddle method, is widely employed. youtube.comsotax.co.uk This method is also applicable to other formulations like suspensions. youtube.com
In a typical paddle method setup, the dosage form is placed in a vessel containing a specific dissolution medium, and a rotating paddle provides gentle agitation. youtube.com Standard parameters often include a paddle speed of 50 or 75 RPM and a medium volume of 500 mL to 1000 mL, maintained at 37°C. youtube.com For dexamethasone tablets, USP monographs specify dissolution tests, often using 0.1 N hydrochloric acid as the medium and an apparatus speed of 100 rpm. uspnf.com
The choice of dissolution medium and agitation speed is crucial and can be adapted to mimic different physiological conditions. For instance, biorelevant media containing bile salts and phospholipids (B1166683) can be used to simulate fasted or fed states, which is particularly important for poorly soluble drugs. sotax.com The flow-through apparatus (USP Apparatus 4) offers an alternative that can maintain sink conditions, potentially providing a better correlation with in vivo performance for certain formulations. nih.gov
| Parameter | Typical Range/Value |
| Apparatus | USP Apparatus 2 (Paddle) |
| Paddle Speed | 50-100 RPM |
| Medium Volume | 500-1000 mL |
| Temperature | 37°C |
| Common Media | 0.1 N HCl, Phosphate (B84403) Buffer |
Release Profiles from Sustained-Release Systems
This compound's lipophilic nature makes it a candidate for sustained-release formulations, which aim to prolong the drug's therapeutic effect and reduce dosing frequency. Ester derivatives like this compound are designed to undergo hydrolysis by esterases to release the active dexamethasone. The complexity of the acefurate group may lead to a delayed hydrolysis, thereby extending its half-life compared to simpler esters.
Sustained-release systems can be designed to deliver dexamethasone over extended periods. For example, an intravitreal implant containing dexamethasone demonstrated sustained drug levels for up to six months. arvojournals.org The release profile often consists of an initial higher concentration followed by a prolonged period of lower, yet therapeutic, concentrations. arvojournals.org In vitro release studies of dexamethasone from hydrogels have shown that the release can occur via ester hydrolysis following first-order kinetics over hundreds of days. researchgate.net
The release of dexamethasone from nanostructured lipid carriers (NLCs) has also been investigated, showing a controlled release pattern. researchgate.net These advanced delivery systems can enhance the bioavailability of the drug by increasing its residence time at the site of action. lenus.ie
| Delivery System | Release Duration | Key Finding |
| Intravitreal Implant | Up to 6 months | Biphasic release with initial high concentration. arvojournals.org |
| Hydrogel | >400 days | First-order release kinetics via ester hydrolysis. researchgate.net |
| NLCs | Not specified | Controlled release pattern. researchgate.net |
Permeation Studies Across Excised Animal Tissues (e.g., Corneal, Skin)
Ex vivo permeation studies using excised animal tissues are essential for predicting the in vivo absorption of topically applied drugs like this compound. Porcine and rabbit tissues are commonly used models. arvojournals.org For ophthalmic formulations, excised porcine corneas are frequently used to assess transcorneal permeation. mdpi.comnih.gov Studies have shown that dexamethasone acetate, a related ester, can readily permeate the cornea and is hydrolyzed to active dexamethasone during absorption. mdpi.com
In the context of dermatological applications, human cadaver skin is considered the gold standard for in vitro penetration studies. google.com These studies help in evaluating the flux of the active ingredient through the skin from different topical formulations. google.com For instance, the permeation of dexamethasone across different skin models, including human and rat skin, has been compared to synthetic membranes. sigmaaldrich.com
The use of penetration enhancers can significantly increase the permeability of dexamethasone derivatives across these tissues. nih.gov For example, the apparent permeability coefficient of dexamethasone sodium phosphate across the cornea was significantly increased when formulated with novel penetration-enhancing agents. nih.gov
| Tissue Model | Application | Finding |
| Excised Porcine Cornea | Ophthalmic | Dexamethasone acetate readily permeates and is hydrolyzed. mdpi.com |
| Human Cadaver Skin | Dermatological | Gold standard for evaluating flux of topical formulations. google.com |
| Excised Porcine Sclera | Ophthalmic | Dexamethasone acetate shows considerable metabolism to dexamethasone. nih.gov |
Franz Diffusion Cell Applications
The Franz diffusion cell is a standard apparatus used for in vitro release testing (IVRT) and in vitro permeation testing (IVPT) of topical and transdermal drug delivery systems. sigmaaldrich.com It consists of a donor chamber, where the formulation is applied, and a receptor chamber, containing a buffer solution, separated by a membrane which can be synthetic or an excised biological tissue like skin or cornea. sigmaaldrich.comunipa.it
This apparatus is widely used to evaluate the permeation of dexamethasone and its derivatives. sigmaaldrich.comnih.gov For example, Franz cells have been used to study the transscleral diffusion of dexamethasone acetate from nanostructured lipid carriers using isolated porcine sclera. nih.gov Similarly, they have been employed in studies assessing the penetration of this compound through human cadaver skin to evaluate the effectiveness of different transdermal formulations. google.com
The data obtained from Franz diffusion cell experiments, such as the cumulative amount of drug permeated over time, is crucial for optimizing formulations to achieve the desired drug delivery profile. google.comsigmaaldrich.com
| Application | Membrane | Key Measurement |
| Transscleral Diffusion | Isolated Porcine Sclera | Permeated amount of Dexamethasone Acetate. nih.gov |
| Transdermal Penetration | Human Cadaver Skin | Flux rate of this compound. google.com |
| Corneal Permeation | Excised Bovine Cornea | Permeation and penetration of Dexamethasone. unipa.it |
Ex Vivo Biopermanence and Retention Studies
This section focuses on the evaluation of how long a formulation of this compound remains at the site of application and its retention within the target tissue, which are critical factors for its therapeutic efficacy.
Ocular Surface Residence Time Evaluation (e.g., Radiolabeling Techniques)
Increasing the residence time of a drug on the ocular surface is a key strategy to enhance its bioavailability. mdpi.com Various methods are used to evaluate this, with radiolabeling being a sensitive technique. In vivo studies in animal models, such as rats, can be conducted to investigate the precorneal drug kinetics. nih.gov
For example, formulations can be radiolabeled with isotopes like ¹⁸F-FDG to track their clearance from the ocular surface over time using imaging techniques like PET/CT. nih.gov Studies have shown that hydrogel formulations can significantly increase the ocular retention of drugs compared to standard solutions. After 30 minutes, a significantly higher percentage of the hydrogel formulation remained on the ocular surface compared to a simple salt solution. nih.gov The mucoadhesive properties of certain polymers can also contribute to a longer residence time. lenus.ie
| Formulation | Animal Model | Key Finding |
| Hydrogels (radiolabeled) | Rat | 60-100% of the dose remained after 30 mins, versus 23% for control. nih.gov |
| Nanostructured Lipid Carriers | Not specified | Showed a higher ocular retention profile compared to a standard solution. researchgate.net |
Skin Deposition and Intradermal Retention Studies
For dermatological applications, the amount of drug that deposits and is retained within the skin layers is a crucial parameter. Techniques like tape stripping and skin extraction are used to quantify the drug localized in the stratum corneum and underlying skin layers following topical application. nih.gov
In vivo studies in animal models, such as the hairless rat, have been used to examine the intradermal delivery of dexamethasone derivatives. nih.gov These studies have shown that enhancement techniques like iontophoresis can significantly increase the deposition of the drug in both the stratum corneum and the deeper skin layers compared to passive delivery. nih.gov The depot of the drug formed within the skin can be retained for extended periods, for example, for at least 24 to 48 hours. nih.gov This sustained retention is beneficial for treating inflammatory skin conditions.
| Technique | Animal Model | Finding |
| Tape Stripping & Skin Extraction | Hairless Rat | Iontophoresis enhanced deposition in stratum corneum and underlying skin. nih.gov |
| Not specified | Not specified | Drug depot in skin retained for at least 24-48 hours. nih.gov |
Formulation-Associated Biological Interactions In Vitro
In the development of advanced pharmaceutical formulations for compounds such as this compound, a critical stage involves the assessment of biological interactions in vitro. This step is fundamental to ensuring that the formulation, including its active pharmaceutical ingredient (API) and excipients, is biocompatible and does not elicit unintended biological responses. These evaluations are typically conducted on relevant cell lines and biological samples to predict the potential behavior of the formulation in vivo. The primary goals are to establish a baseline safety profile of the formulation components and to understand how the delivery system interacts with biological systems at a cellular level.
Cellular Viability and Cytotoxicity Assays (e.g., MTT, ROS assays on relevant cell lines)
The assessment of cellular viability and cytotoxicity is a cornerstone of preclinical safety evaluation for any new pharmaceutical formulation. These assays determine the extent to which a compound or its formulation adversely affects cellular health.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry. A decrease in the metabolic activity is indicative of reduced cell viability or cytotoxic effects. For a formulation of this compound, this assay would be performed on relevant cell lines (e.g., dermal fibroblasts, endothelial cells, or immune cells, depending on the intended therapeutic application) across a range of concentrations.
Reactive Oxygen Species (ROS) Assay: ROS assays are employed to quantify the levels of reactive oxygen species, such as superoxides and hydrogen peroxide, within cells following exposure to a test compound. An excessive production of ROS can lead to oxidative stress, which in turn can cause cellular damage and induce apoptosis or necrosis. Given that inflammation, a primary target for corticosteroids, is often associated with oxidative stress, understanding the impact of a this compound formulation on ROS production is crucial.
Research Findings: A comprehensive search of scientific literature and public databases did not yield specific published data on the cellular viability or cytotoxicity of this compound as determined by MTT or ROS assays. While extensive data exists for dexamethasone and its other esters like dexamethasone acetate and dexamethasone sodium phosphate, this information cannot be directly extrapolated to this compound due to differences in chemical structure, lipophilicity, and potential cellular uptake mechanisms. mdpi.comarvojournals.org
To illustrate how such data would be presented, a template table is provided below.
Table 1: Illustrative Data for Cellular Viability via MTT Assay (Note: This table is a template. No specific data for this compound was found.)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Human Dermal Fibroblasts | 0.1 | 24 | Data not available |
| Human Dermal Fibroblasts | 1 | 24 | Data not available |
| Human Dermal Fibroblasts | 10 | 24 | Data not available |
| Human Dermal Fibroblasts | 100 | 24 | Data not available |
| Human Umbilical Vein Endothelial Cells | 0.1 | 24 | Data not available |
| Human Umbilical Vein Endothelial Cells | 1 | 24 | Data not available |
| Human Umbilical Vein Endothelial Cells | 10 | 24 | Data not available |
| Human Umbilical Vein Endothelial Cells | 100 | 24 | Data not available |
Analytical Methodologies for Dexamethasone Acefurate Research
Chromatographic Techniques for Quantitative Determination
Chromatography, particularly liquid chromatography, is a cornerstone for the separation, identification, and quantification of dexamethasone (B1670325) derivatives. edu.krd Its high sensitivity, selectivity, and reproducibility make it an indispensable tool in pharmaceutical analysis. edu.krd
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of corticosteroids. edu.krd It effectively separates components from complex mixtures, allowing for precise quantification. edu.krdnih.gov Methods are developed and validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. researchgate.netscielo.br
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of dexamethasone and its esters. researchgate.net In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. edu.krd Method development involves a systematic optimization of chromatographic conditions to achieve a desired separation. nih.gov
A key aspect of method development is validation according to International Conference on Harmonisation (ICH) guidelines. scielo.brresearchgate.net This process ensures the analytical procedure is suitable for its intended purpose. scielo.br Validation parameters typically include:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For instance, a method for dexamethasone acetate (B1210297) was found to be linear over a concentration range of 2.0-30.0 µg/mL with a high correlation coefficient (r² = 0.9995). scielo.brscielo.br Another method for dexamethasone showed linearity between 50.0-150.0 µg/ml (r²= 0.9992). ijnrd.org
Precision: The closeness of agreement among a series of measurements. It is often expressed as the relative standard deviation (RSD). A validated method for dexamethasone acetate demonstrated an RSD of less than 3%, while another for dexamethasone in cream reported an RSD of 0.53%. researchgate.netscielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For dexamethasone acetate, recovery values were confirmed to be good, and for a dexamethasone cream analysis, the average recovery was 97.85%. researchgate.netscielo.br
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br Chromatograms should show well-resolved peaks for the analyte without interference from other components. researchgate.netscielo.br
Limits of Detection (LOD) and Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a dexamethasone analysis in cream, the LOD and LOQ were 0.47 µg/ml and 1.41 µg/ml, respectively. researchgate.net A separate method for dexamethasone reported an LOD of 0.5370µg/ml and an LOQ of 1.6273µg/ml. ijnrd.org
The choice of stationary phase (column) and mobile phase is critical for achieving successful separation in RP-HPLC.
Column Selection: The most frequently used columns for dexamethasone and its esters are C18 (also known as ODS, octadecyl silane) or C8 columns. researchgate.netnih.gov These columns contain a nonpolar stationary phase that provides effective retention and separation for corticosteroids. The specific choice of column can influence resolution and peak shape.
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). scielo.brresearchgate.net The ratio of these solvents is adjusted to optimize the retention time and separation of the analyte. Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (changing mobile phase composition over time) may be necessary for complex samples containing multiple impurities. scielo.brnih.gov Buffers, such as phosphate (B84403) buffers, or acids like phosphoric acid or formic acid, are often added to the mobile phase to control the pH and improve peak shape. nih.govresearchgate.netsielc.com
Below is a table summarizing various column and mobile phase conditions used in the HPLC analysis of dexamethasone and its acetate ester.
| Analyte | Column | Column Dimensions | Mobile Phase | Flow Rate |
| Dexamethasone acetate | Lichrospher 100 RP-18 | 250 mm x 4 mm, 5 µm | Methanol:Water (65:35 v/v) | 1.0 mL/min |
| Dexamethasone | Fortis C18 | 100 mm x 4.6 mm, 2.5 µm | Water (0.1% orthophosphoric acid):Acetonitrile (60:40 v/v) | 1.0 mL/min |
| Dexamethasone acetate | MetaSil octadecyl silane | 250 mm x 4.6 mm, 5 µm | Methanol:Water (65:35 v/v) | 1.0 mL/min |
| Dexamethasone | Hypersil ODS | 250 mm x 4.6 mm, 5 µm | Acetonitrile:Water (52:48 v/v) | 1.0 mL/min |
| Dexamethasone | Hypersil C18 | 150 mm x 4.6 mm, 5 µm | KH2PO4 buffer (pH 3.5):Methanol (65:35% v/v) | 1.0 mL/min |
| Dexamethasone | Zorbax Eclipse XDB C8 | Not specified | Gradient Elution | Not specified |
| Dexamethasone | CPS Hypersil CN | 250 mm x 4.6 mm | Acetonitrile:Buffer (pH 3.0) (25:75) | 2.0 mL/min |
Table compiled from sources: researchgate.netscielo.brresearchgate.netnih.govijnrd.orgnih.govresearchgate.net
UV-Vis spectrophotometric detection is the most common method used in conjunction with HPLC for the quantification of dexamethasone and its derivatives. The detector measures the absorbance of the analyte as it elutes from the column. The selection of an appropriate wavelength is crucial for sensitivity and specificity. The wavelength is typically set at the absorbance maximum (λmax) of the analyte to achieve the highest signal. For dexamethasone and its esters, this wavelength is usually in the range of 239-254 nm.
| Analyte | Detection Wavelength (nm) |
| Dexamethasone acetate | 239 |
| Dexamethasone | 240 |
| Dexamethasone | 242 |
| Dexamethasone acetate | 254 |
| Dexamethasone | 250 |
Table compiled from sources: edu.krdresearchgate.netscielo.brnih.govresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2.5 µm) and higher operating pressures than traditional HPLC. lcms.cz This results in significantly faster analysis times, improved resolution, and higher sensitivity. lcms.cz
A UHPLC method, as defined by the United States Pharmacopeia (USP) for dexamethasone, allows for high-throughput and fast analysis. lcms.cz One study describes a UHPLC-tandem mass spectrometry (MS/MS) method for the simultaneous determination of endogenous and exogenous glucocorticoids, including dexamethasone, in various biological matrices. nih.gov This method achieved a very short chromatography time of 3 minutes and a low limit of quantitation for dexamethasone of 1 nmol/L. nih.gov Another approach using Analytical Quality by Design (AQbD) principles developed a UHPLC method for dexamethasone phosphate and related compounds. waters.com This method employed a MaxPeak Premier BEH C18 column (10 cm × 4.6 mm, 2.5 µm) with a mobile phase of 0.1% formic acid in acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water, demonstrating excellent separation and peak shapes. waters.com The development of MaxPeak High Performance Surfaces (HPS) technology helps to mitigate issues with metal-chelating compounds, like phosphates, interacting with standard stainless-steel hardware, leading to improved peak shapes and recoveries. waters.com
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Methods
UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical method that can be used for the quantitative determination of dexamethasone. scielo.br This technique measures the amount of light absorbed by the analyte in a solution at a specific wavelength. edu.krd
The development of a spectrophotometric method involves selecting an appropriate solvent in which the drug is soluble and stable. For dexamethasone, a mixture of methanol and water is often used. scielo.br The solution is then scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). scielo.brnih.gov For dexamethasone and its sodium phosphate ester, the λmax is consistently found to be around 241-242.5 nm. scielo.brnih.govinnovareacademics.in
Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. nih.gov A validated UV spectrophotometric method for dexamethasone in tablets showed linearity in the concentration range of 1 to 30 µg/mL with a correlation coefficient of 0.9998. scielo.br The method was also shown to be precise (RSD < 2.00%) and accurate (recoveries between 95-105%). scielo.br Another study on dexamethasone sodium phosphate found the method to be linear from 2 to 50 µg/ml with a regression coefficient of 0.999. nih.gov Such methods are suitable for routine analysis in quality control labs. nih.govinnovareacademics.in
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a common and accessible method for the quantification of corticosteroids, including dexamethasone derivatives. This technique measures the absorbance of ultraviolet or visible light by the compound of interest in a solution. The concentration of the substance is directly proportional to the absorbance, a principle described by the Beer-Lambert law.
For dexamethasone and its esters, the chromophore responsible for UV absorbance is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. This typically results in a maximum absorption wavelength (λmax) in the range of 240-270 nm. For instance, a validated UV spectrophotometric method for dexamethasone in tablets uses a λmax of 241 nm in distilled water. scielo.br Similarly, a method for dexamethasone sodium phosphate identified a λmax of 242.5 nm in a pH 6 buffer. nih.gov Another study on a pediatric oral solution of dexamethasone sodium phosphate determined the λmax to be 269 nm in a pH 3.0 phosphate buffer to avoid interference from formulation components. jrespharm.com For dexamethasone acetate in microemulsions, a UV-Vis detector set at 239 nm was used in conjunction with HPLC. scielo.brusp.br The specific λmax for dexamethasone acefurate would need to be determined experimentally in the chosen solvent, but it is expected to be within this characteristic range.
Kinetic Spectrophotometric Assays
Kinetic spectrophotometric assays offer an alternative approach, measuring the rate of a chemical reaction that involves the analyte. The reaction rate, monitored over time by changes in absorbance, is proportional to the concentration of the analyte.
One such method developed for dexamethasone involves its oxidation by potassium permanganate (B83412) in an alkaline medium. The rate of the reaction is followed by measuring the increase in absorbance of the green-colored manganate (B1198562) ion (MnO4^2-) at a specific wavelength. A study on dexamethasone using this principle established a linear relationship between the change in absorbance and the drug concentration over a range of 0.2–54.0 mg L−1. nih.gov The detection limit for this kinetic method was reported as 0.14 mg L−1. nih.gov This approach can be advantageous in complex matrices where direct spectrophotometry might suffer from interference, as the kinetic measurement can distinguish the analyte's reaction from static background absorbance. The applicability of this specific oxidative reaction to this compound would depend on the reactivity of the acefurate ester under the assay conditions.
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must be validated. The International Conference on Harmonisation (ICH) guidelines outline key parameters that need to be assessed. nih.gov
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is established by creating a calibration curve. A series of standard solutions of known concentrations are prepared and their responses (e.g., absorbance) are measured. uknml.com The responses are then plotted against the concentrations, and a linear regression is performed.
A good linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 1. For example, a UV spectrophotometric method for dexamethasone showed linearity in the range of 1.0 to 30.0 µg/mL with a correlation coefficient of 0.9998. scielo.br An HPLC-UV method for dexamethasone acetate was linear over the range of 2.0-30.0 µg/mL with an r² of 0.9995. scielo.br Another HPLC method for dexamethasone reported linearity from 5-60 µg/mL with an r² of 0.999. researchgate.net
Table 1: Examples of Linearity Data for Dexamethasone Derivatives
| Compound | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Dexamethasone | UV Spectrophotometry | 1.0 - 30.0 | 0.9996 (r=0.9998) |
| Dexamethasone Acetate | HPLC-UV | 2.0 - 30.0 | 0.9995 |
| Dexamethasone Sodium Phosphate | UV Spectrophotometry | 2.0 - 50.0 | 0.9999 |
| Dexamethasone | HPLC | 0.01 - 0.30 | Not specified |
Data sourced from multiple studies. scielo.brnih.govscielo.brnih.govnih.gov
Precision (Repeatability, Intermediate Precision)
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision) : This assesses precision over a short interval of time with the same analyst and equipment. For a dexamethasone acetate HPLC method, the intra-day precision (RSD) was 0.89%. scielo.br
Intermediate Precision (Inter-day precision) : This evaluates the method's precision across different days, and can also include different analysts or equipment. The inter-day precision for the same dexamethasone acetate HPLC method was 0.43%. scielo.br A kinetic spectrophotometric method for dexamethasone reported RSDs of 2.92% and 2.23% for concentrations of 0.5 and 5.0 mg L−1, respectively. nih.gov Generally, an RSD of less than 2% or 3% is considered acceptable. scielo.brscielo.br
Accuracy (Recovery Studies)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. This involves adding a known amount of the pure drug (standard) to a sample (spiked sample) and analyzing the mixture. The percentage of the added drug that is measured by the method is the percent recovery.
Acceptable recovery values are typically within the range of 80-120%. scielo.br For a dexamethasone acetate HPLC method, recovery studies were performed by adding the standard at three different concentrations to microemulsion samples, with recovery values ranging from 112% to 114%. scielo.br Another study on dexamethasone acetate reported recoveries between 89.6% and 105.8%. nih.gov A study on dexamethasone in traditional medicine showed recovery percentages of 100.30% to 104.53%. bdn.go.th
Table 3: Accuracy Data from Recovery Studies of Dexamethasone Derivatives
| Compound | Method | Amount Added (µg/mL) | Amount Found (µg/mL ± SD) | Recovery (%) |
|---|---|---|---|---|
| Dexamethasone Acetate scielo.br | HPLC-UV | 5.0 | 5.6 ± 0.2 | 112 ± 1.3 |
| Dexamethasone Acetate scielo.br | HPLC-UV | 10.0 | 11.2 ± 1.2 | 112 ± 6.1 |
| Dexamethasone Acetate scielo.br | HPLC-UV | 15.0 | 17.1 ± 1.6 | 114 ± 6.5 |
| Dexamethasone bdn.go.th | HPLC | 500 µg/L | Not Specified | 100.30 - 104.53 |
Specificity and Selectivity (Interference from Excipients, Degradants)
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients). scielo.br
In spectrophotometric methods, this can be evaluated by analyzing a placebo (a sample containing all excipients except the active drug) to see if it produces any signal at the analytical wavelength. scielo.br For a UV method for dexamethasone tablets, the absorption spectra of the placebo showed no potential interference at 241 nm. scielo.br
In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for the analyte is well-resolved from peaks of excipients and potential degradation products. scielo.br A study on dexamethasone acetate in microemulsions showed that the chromatogram of the placebo had no peaks at the retention time of the drug, indicating high specificity. scielo.br Stability-indicating methods are specifically designed to separate the drug from its degradation products, which can be formed under stress conditions like heat, light, acid, or base. nih.govarvojournals.org For instance, an HPLC method was developed to separate dexamethasone from its major process impurities and degradation products. nih.gov The use of excipients like creatinine (B1669602) in some dexamethasone formulations highlights the importance of specificity, as the excipient itself could interfere with certain clinical or analytical tests if not properly accounted for. nih.govrevistamedicinadelaboratorio.es
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For dexamethasone and its esters, these limits are crucial for determining trace amounts, such as in impurity analysis or pharmacokinetic studies. While specific data for this compound is not extensively published, validated HPLC methods for related compounds like dexamethasone acetate provide valuable insights. For instance, a validated HPLC method for dexamethasone acetate in a cream formulation determined the LOD and LOQ to be 0.47 µg/mL and 1.41 µg/mL, respectively. nih.govresearchgate.net Another study focusing on dexamethasone on drug-eluting stents reported an even more sensitive method with an LOD of 0.008 µg/mL and an LOQ of 0.025 µg/mL. nih.gov A kinetic spectrophotometric method for dexamethasone reported an LOD of 0.14 mg L−1. nih.gov
These values are typically established based on the signal-to-noise ratio of the analytical instrument's response, commonly accepted as 3:1 for LOD and 10:1 for LOQ. The specific LOD and LOQ for this compound analysis would be dependent on the exact chromatographic conditions, detector, and matrix being analyzed.
Table 1: Examples of LOD and LOQ for Dexamethasone and its Derivatives
| Compound | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Dexamethasone Acetate | HPLC-UV | 0.47 µg/mL | 1.41 µg/mL | nih.govresearchgate.net |
| Dexamethasone | HPLC-UV | 0.008 µg/mL | 0.025 µg/mL | nih.gov |
| Dexamethasone | Kinetic Spectrophotometry | 0.14 mg/L | - | nih.gov |
| Dexamethasone | HPLC-UV | - | 50 ng/mL | researchgate.netscispace.com |
| Dexamethasone | Electrochemical | 0.087 mg/L | 0.29 mg/L | researchgate.net |
Application of Analytical Methods in Research Samples
The accurate quantification of this compound in pharmaceutical formulations (e.g., creams, ointments, lotions) and as a raw material is essential for ensuring product quality and consistency. scielo.br HPLC with UV detection is the standard method for this purpose. scielo.br
The process typically involves:
Sample Preparation: The formulation is accurately weighed and dissolved in a suitable solvent, often the mobile phase or a component of it like methanol. scielo.br This solution may then be filtered to remove excipients.
Chromatographic Analysis: A specific volume of the prepared sample is injected into the HPLC system. Isocratic elution, where the mobile phase composition remains constant, is common for quality control assays due to its simplicity and reproducibility. A typical mobile phase might consist of a mixture of methanol and water. researchgate.netscielo.br Detection is usually performed at a wavelength where the analyte exhibits maximum absorbance, such as around 239 nm or 254 nm. researchgate.net
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a reference standard. researchgate.net
A validated HPLC method for dexamethasone acetate in microemulsions demonstrated linearity over a concentration range of 2.0-30.0 µg/mL with a high correlation coefficient (r² = 0.9995), indicating a strong linear relationship between concentration and detector response. scielo.br
Table 2: Typical HPLC Parameters for Quantification of Dexamethasone Derivatives in Formulations
| Parameter | Condition | Source |
|---|---|---|
| Column | Lichrospher 100 RP-18 (250 mm × 4 mm, 5 µm) | scielo.br |
| Mobile Phase | Methanol:Water (65:35 v/v) | researchgate.netscielo.br |
| Flow Rate | 1.0 mL/min | researchgate.netscielo.br |
| Detection Wavelength | 239 nm or 254 nm | researchgate.net |
| Injection Volume | 20 µL | researchgate.netscielo.br |
In vitro release testing is a critical tool for evaluating the performance of sustained-release formulations of this compound. These studies measure the rate and extent of drug release from a dosage form into a specified release medium over time.
The analysis of samples from these studies often involves HPLC to quantify the amount of this compound released. mdpi.com The release medium, typically a buffered solution like phosphate-buffered saline (PBS), can pose analytical challenges due to potential drug degradation over the course of long-term studies. researchgate.net
A study on dexamethasone release from PLGA microspheres utilized "real-time" in vitro studies at 37°C, with samples collected over several months. nih.gov The analysis of these samples allowed for the characterization of the release profile, which often includes an initial burst release, a lag phase, and a subsequent zero-order release phase. nih.gov It is crucial to use a stability-indicating method that can separate the intact drug from any degradation products that may form in the release medium. researchgate.net
To understand the local bioavailability and tissue penetration of topically applied this compound, ex vivo studies using skin or other tissues are conducted. These experiments involve applying the formulation to excised tissue, and after a specific period, the drug that has permeated into or through the tissue is extracted and quantified.
The analytical process for tissue extracts is more complex than for formulations due to the presence of endogenous biological components that can interfere with the analysis. The methodology generally includes:
Tissue Homogenization: The tissue sample is homogenized to break down the cellular structure and release the drug.
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is employed to isolate the this compound from the tissue matrix. For instance, dexamethasone has been extracted from biological tissues using liquid-liquid extraction with acetone (B3395972) in an acidic medium. researchgate.netscispace.com
Analysis: The purified extract is then analyzed by a sensitive analytical method, often HPLC with UV detection or, for higher sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS). researchgate.netscispace.comnih.gov
A study on the determination of dexamethasone in bovine liver and muscle tissues used a coupled-column normal-phase HPLC system for cleanup and quantification, with detection limits of 4 and 6 ppb, respectively. nih.gov Another method for determining dexamethasone in peri-synovial tissues of rats achieved a lower limit of quantification of 50 ng/mL using HPLC-UV. researchgate.netscispace.com For enhanced sensitivity in complex biological matrices, LC-MS/MS is often the preferred technique.
Impurity profiling is the identification and quantification of impurities in the drug substance and degradation products in the finished pharmaceutical product. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from potential degradation products, impurities, or excipients.
For this compound, a SIAM is essential for stability studies, which are conducted under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to evaluate the drug's intrinsic stability and to identify potential degradation pathways. researchgate.netsciencescholar.us
A validated stability-indicating HPLC method for dexamethasone-related substances on drug-eluting stents was developed to separate the active compound from its major process impurities and degradation products. nih.gov Similarly, methods have been established for dexamethasone drug substance and drug products that can quantify impurities at levels as low as 0.05% to 0.1%. researchgate.net These methods often employ gradient elution, where the mobile phase composition is changed during the run, to achieve the necessary resolution between the main compound and a wide range of potential impurities with different polarities. The United States Pharmacopeia (USP) monograph for dexamethasone outlines an HPLC method for the determination of organic impurities, including related compounds like betamethasone (B1666872) and dexamethasone acetate. shimadzu.com
Lack of Specific Preclinical Data for this compound Prevents Comprehensive Analysis
The mechanism of action would be that of its active form, dexamethasone, which involves binding to glucocorticoid receptors to modulate the expression of genes involved in inflammatory and immune responses. patsnap.com This leads to the suppression of pro-inflammatory mediators. patsnap.compharmgkb.org
Due to the absence of specific research findings for this compound concerning its absorption, distribution, metabolism, and excretion (ADME) kinetics, prodrug conversion rates, and quantitative pharmacodynamic responses in animal models, it is not possible to generate the requested scientifically accurate article with detailed data tables. The available information is largely theoretical or pertains to the parent compound, dexamethasone, which cannot be directly extrapolated to its acefurate ester without specific experimental validation.
Pharmacokinetic and Pharmacodynamic Pk/pd Modeling in Preclinical Studies
Pharmacodynamic Evaluation in Animal Models
Concentration-Effect Relationships
The relationship between the concentration of dexamethasone (B1670325) and its therapeutic effect has been quantified in various preclinical models. This relationship is fundamental to understanding its potency and optimizing its application. The primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates gene expression to produce anti-inflammatory and immunosuppressive effects. pharmgkb.org
In oncology, studies on pancreatic cancer xenografts have established a direct correlation between dexamethasone plasma concentrations and the inhibition of tumor growth. The drug's effect in these models was effectively described by a linear inhibitory function, demonstrating that as the concentration of the drug increases, so does the inhibition of tumor proliferation. nih.govpku.edu.cn
Similarly, in the context of inflammation, the concentration of dexamethasone is directly linked to the suppression of key inflammatory biomarkers. Mechanistic models for COVID-19-related cytokine storms have shown that dexamethasone inhibits the production of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and C-reactive protein (CRP). ascpt.orgnih.gov The degree of reduction in these biomarkers is dependent on the plasma concentration of the drug. nih.gov A study in a horse model of synovitis also successfully fitted a PK/PD model that linked dexamethasone synovial fluid concentration to a quantifiable reduction in lameness. researchgate.net
Development of Empirical and Mechanistic PK/PD Models
To better understand and predict the therapeutic effects of dexamethasone, both empirical and mechanistic PK/PD models have been developed. These models are crucial for translating preclinical findings to potential clinical applications.
Empirical Models: These models establish a direct mathematical link between drug concentration and a measured effect without detailing the underlying biological mechanisms. A notable example is the modeling of dexamethasone's anti-cancer effect in pancreatic xenografts. nih.gov In this research, empirical PK/PD models were developed using tumor growth data from a patient-derived xenograft (PDX) model and two cell line-derived xenograft (PANC-1 and SW1990) models. nih.govpku.edu.cn These models successfully quantified the inhibitory effect of dexamethasone on tumor growth, establishing a linear inhibitory function with specific potency factors for each xenograft type. nih.govpku.edu.cn
Table 1: Potency of Dexamethasone in Pancreatic Cancer Xenograft Models
This table shows the potency factor of dexamethasone's linear inhibitory function on tumor growth in different preclinical models.
| Xenograft Model | Animal Model | Potency Factor (L/mg) | Reference |
|---|---|---|---|
| Patient-Derived Xenograft (PDX) | NOD/SCID mice | 4.67 | nih.gov |
| PANC-1 | BALB/c nude mice | 3.14 | nih.gov |
| SW1990 | BALB/c nude mice | 2.35 | nih.gov |
Mechanistic Models: These models aim to incorporate biological mechanisms to describe the drug's effect. For dexamethasone, mechanistic PK/PD modeling has been employed to characterize its anti-inflammatory actions. ascpt.org Researchers have developed translational population PK/PD models for its effects in COVID-19-related cytokine storms by integrating preclinical and clinical data. ascpt.orgnih.gov These models typically use indirect effect models to describe the inhibition of the synthesis of inflammatory biomarkers like TNFα, IL-6, and CRP, providing a quantitative understanding of the dose- and concentration-dependent anti-inflammatory effects. nih.gov Physiologically-Based Pharmacokinetic (PBPK) models have also been developed to predict dexamethasone pharmacokinetics in specific patient populations, such as those with liver disease, by incorporating physiological changes that affect drug metabolism and distribution. frontiersin.org
Preclinical Efficacy Studies in Animal Models (e.g., inflammation, xenografts)
The efficacy of dexamethasone, the active form of dexamethasone acefurate, has been demonstrated in a range of preclinical animal models for various conditions.
Inflammation (Psoriasis): In an imiquimod-induced psoriasis model in mice, dexamethasone demonstrated significant anti-inflammatory effects. biocytogen.com It effectively improved clinical scores by reducing erythema (redness) and scaling. biocytogen.com Histopathological analysis confirmed these findings, showing that dexamethasone inhibited the proliferation of keratinocytes and reduced inflammatory cell infiltration, leading to a decrease in epidermal thickness. biocytogen.com
Table 2: Effect of Dexamethasone in an Imiquimod-Induced Psoriasis Mouse Model
This table summarizes the key efficacy findings of dexamethasone treatment in a preclinical psoriasis model.
| Parameter Measured | Effect of Dexamethasone | Reference |
|---|---|---|
| Clinical Scores (Erythema, Scaling) | Significantly improved | biocytogen.com |
| Keratinocyte Proliferation | Inhibited | biocytogen.com |
| Inflammatory Cell Infiltration | Inhibited | biocytogen.com |
| Epidermal Thickness | Significantly reduced | biocytogen.com |
Xenografts (Pancreatic Cancer): As previously mentioned, dexamethasone has shown anti-cancer efficacy in pancreatic xenograft models derived from both patient tumors and cancer cell lines. nih.gov The studies demonstrated a dose-dependent inhibition of tumor growth across different models, quantifying the drug's potency. nih.govpku.edu.cn
Autoimmune Disease (Pemphigus): In a murine model of the autoimmune blistering disease pemphigus, dexamethasone was shown to inhibit the activity of epidermal plasminogen activator, an enzyme implicated in the disease process. nih.gov However, despite this enzymatic inhibition, the treatment did not prevent the formation of skin lesions (acantholysis), indicating a more complex pathogenesis where simply reducing this enzyme's activity is insufficient to block the disease manifestation in this model. nih.gov
In Vitro to In Vivo Correlation (IVIVC) for this compound Formulations
An In Vitro to In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like its drug release profile) and an in vivo response (such as the plasma drug concentration). nih.govresearchgate.net Establishing a strong IVIVC is highly valuable in drug development as it can serve as a surrogate for in vivo bioequivalence studies, potentially speeding up development and validating dissolution methods for quality control. researchgate.netkinampark.com
The US Food and Drug Administration (FDA) categorizes IVIVCs into several levels, with Level A being the most rigorous. nih.govkinampark.com
Level A Correlation: This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. kinampark.com
Level B Correlation: This compares the mean in vitro dissolution time to the mean in vivo residence time or mean dissolution time. kinampark.com
Level C Correlation: This relates a single point from the dissolution profile (e.g., amount dissolved at a specific time) to a single pharmacokinetic parameter like Cmax or AUC. kinampark.com
In the context of ocular drug delivery, an in vitro model (the PK-Eye) has been used to predict the in vivo half-life of dexamethasone from PLGA microparticles, successfully establishing a correlation between the in vitro drug release and published in vivo data. arvojournals.org This work highlights the utility of sophisticated in vitro systems in simulating in vivo conditions to create meaningful correlations for complex dosage forms. nih.govarvojournals.org
Comparative and Advanced Research Topics
Structure-Activity Relationship (SAR) Studies of Dexamethasone (B1670325) Acefurate Derivatives
Specific structure-activity relationship (SAR) studies focusing on a series of dexamethasone acefurate derivatives are limited in publicly available literature. However, the SAR of corticosteroids is well-established, and principles can be applied to understand the activity of this compound and its potential derivatives.
This compound is a prodrug that is hydrolyzed to release the active dexamethasone. The core structure of dexamethasone itself contains key features essential for high glucocorticoid activity:
Fluorination at the 9α-position: This modification enhances both glucocorticoid and mineralocorticoid activity by altering the electronic environment of the steroid's B-ring. uomustansiriyah.edu.iq
Methylation at the 16α-position: This structural change significantly increases anti-inflammatory potency while virtually eliminating the undesirable mineralocorticoid (salt-retaining) effects. uomustansiriyah.edu.iq
Double bond at C1-C2: The introduction of this double bond in the A-ring potentiates glucocorticoid activity. uomustansiriyah.edu.iq
The acefurate moiety consists of two ester groups at the C17 and C21 positions. Esterification is a common strategy in corticosteroid design to modify the pharmacokinetic properties of the parent drug. uomustansiriyah.edu.iqcore.ac.uk The primary goals are to increase lipophilicity and control the rate of drug release. uomustansiriyah.edu.iq
Lipophilicity and Potency: Increasing the lipophilicity through esterification generally enhances topical anti-inflammatory potency. core.ac.uk The furoate ester at C17 and the acetate (B1210297) ester at C21 in this compound significantly increase its fat solubility compared to dexamethasone, which is intended to improve tissue penetration and concentrate the drug at the site of application.
Ester Group Functionality: The nature of the ester group is critical. Studies on other corticosteroid 17α-esters have shown that the anti-inflammatory activity is significantly dependent on the functionalities within the ester chain. nih.gov For instance, derivatives with alkoxycarbonylalkanoate groups have demonstrated an excellent separation of topical efficacy from systemic activity. nih.gov The furoate group in this compound is a bulky, lipophilic moiety that contributes to its high potency.
Derivatives of this compound could be synthesized by modifying the ester groups. SAR studies on such hypothetical derivatives would likely investigate how changes in the size, lipophilicity, and electronic properties of the ester chains affect receptor binding affinity, rate of hydrolysis to active dexamethasone, and tissue retention.
Metabolomic and Proteomic Analysis of this compound Effects in Cellular Systems
Direct metabolomic and proteomic studies on this compound are not widely available. As a prodrug, its primary mechanism involves cleavage to dexamethasone, which then exerts its effects by binding to the glucocorticoid receptor (GR). Therefore, the metabolomic and proteomic footprints observed in cellular systems are overwhelmingly attributable to the action of dexamethasone.
Proteomic Analysis: Proteomics studies reveal large-scale changes in protein expression and cellular pathways following glucocorticoid treatment. In various cellular and tissue models, dexamethasone has been shown to significantly alter the proteome.
A quantitative proteomic analysis in human trabecular meshwork cells identified several proteins that were up- or down-regulated by dexamethasone. Similarly, studies in rat models with prolonged dexamethasone administration revealed significant differential expression of hundreds of proteins across various organs, including the brain, liver, kidney, heart, and muscle. mdpi.com These changes were linked to key biological processes. mdpi.com
For example, in a study on rats treated with dexamethasone, significant proteomic shifts were observed in the liver, affecting pathways related to lipid metabolism and small molecule biochemistry. mdpi.com In skeletal muscle, the changes pointed towards altered nucleic acid metabolism, consistent with glucocorticoid-induced muscle atrophy. mdpi.com
Table 1: Summary of Dexamethasone-Induced Proteomic Changes in Rat Tissues
| Organ | Total Differentially Expressed Proteins | Key Affected Pathways |
|---|---|---|
| Brain | 190 | Cell Morphology, Nervous System Development, Neurological Disease |
| Heart | 193 | Cellular Development, Cellular Function and Maintenance |
| Liver | 230 | Lipid Metabolism, Small Molecular Biochemistry, Nucleic Acid Metabolism |
| Skeletal Muscle | 39 | Nucleic Acid Metabolism, Small Molecule Biochemical Pathways |
| Kidney | 53 | Drug Metabolism, Organismal Injury, Renal Damage |
Data sourced from a study on prolonged dexamethasone treatment in rats. mdpi.com
Metabolomic Analysis: Metabolomics provides a snapshot of the small-molecule metabolites in a biological system and can reveal the biochemical impact of a drug. Dexamethasone treatment is known to cause profound shifts in the metabolome.
In a study investigating the effects of chronic dexamethasone administration in rats, significant perturbations were found in the levels of hundreds of metabolites across the brain, skeletal muscle, liver, kidney, and heart. mdpi.com In skeletal muscle, for instance, alterations in glutathione, arginine, and glutamine metabolism were noted, pointing to disturbances in energy production and muscle mass. mdpi.com Another study in rats found that dexamethasone treatment led to a distinctive metabolic profile in serum, with significant changes in amino acid metabolism (e.g., reductions in phenylalanine, lysine) and increases in acylcarnitines, reflecting protein catabolism and adipose tissue degradation. nih.gov
These findings for dexamethasone provide a strong basis for understanding the downstream effects of this compound following its conversion to the active form.
Integration of Computational Chemistry and In Silico Modeling
While specific in silico studies on this compound are sparse, computational methods are widely used to investigate its active form, dexamethasone, and the general principles are directly applicable.
Molecular Docking and Dynamics Simulations for Receptor Binding
The anti-inflammatory action of this compound is mediated by the binding of its active metabolite, dexamethasone, to the glucocorticoid receptor (GR). Molecular docking and molecular dynamics (MD) simulations are powerful tools to study this interaction at an atomic level.
Molecular Docking: Docking studies consistently show that dexamethasone fits snugly into the ligand-binding pocket of the GR. nih.gov These simulations can predict the binding affinity and identify key amino acid residues involved in the interaction. For dexamethasone, hydrogen bonds are typically formed with residues such as Gln642 and Arg611, which stabilize the drug-receptor complex. nih.gov Such studies have also been used to investigate the binding of dexamethasone to other potential targets, like the SARS-CoV-2 main protease. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability and conformational changes of the drug-receptor complex over time. Simulations of the dexamethasone-GR complex have been used to analyze its stability, confirming a stable binding within the receptor. um.ac.ir These computational approaches are crucial for understanding how dexamethasone binding leads to the conformational changes in the GR that are necessary for its translocation to the nucleus and modulation of gene expression.
QSAR Modeling for Prodrug Design and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For corticosteroids, QSAR models can be developed to predict properties like receptor binding affinity or anti-inflammatory potency based on molecular descriptors.
While specific QSAR models for this compound prodrugs are not published, the principles are well-established. Researchers could develop a QSAR model using a series of dexamethasone esters with varying ester chains (like the furoate and acetate in acefurate). The model would use calculated molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties) to predict activity. Such a model would be invaluable for designing novel prodrugs with optimized characteristics, such as enhanced skin penetration or a specific hydrolysis rate, allowing for more targeted and effective therapies.
Computational Approaches for Formulation Design
Computational modeling is increasingly used to aid in the design of advanced drug delivery systems. For a lipophilic compound like this compound, formulation is key to its effective delivery.
Coarse-grained molecular dynamics (CG-MD) simulations, for example, can be used to model the encapsulation of drugs into nanocarriers like polyelectrolyte nanocapsules or PLGA (poly(lactic-co-glycolic acid)) nanoparticles. nih.gov These simulations can predict how formulation variables (e.g., polymer type, salt concentration) affect drug loading and release profiles. nih.gov Given that dexamethasone acetate, a similarly lipophilic prodrug, has been successfully formulated into PLGA nanospheres to improve its delivery, these computational approaches could be directly applied to optimize formulations for this compound. nih.gov
Future Directions in this compound Research
The existing body of research, largely focused on the parent compound dexamethasone, highlights significant opportunities for future investigations centered specifically on this compound.
Direct Comparative Studies: Head-to-head studies comparing the pharmacokinetics, tissue distribution, and efficacy of this compound with dexamethasone and other esters (e.g., acetate, phosphate) are needed. This would precisely quantify the advantages conferred by the acefurate moiety.
Advanced 'Omics' Analysis: Conducting dedicated proteomic and metabolomic analyses of cells or tissues treated directly with this compound is a critical next step. This would reveal any unique cellular responses to the prodrug itself, prior to its complete hydrolysis, and map the specific metabolic pathways involved in its activation.
Derivative Synthesis and SAR: Synthesizing and testing a series of this compound derivatives, where the furoate or acetate groups are systematically modified, would enable the construction of a detailed SAR and QSAR model. This could lead to the design of next-generation "soft" steroids with even better therapeutic indices. researchgate.netscripps.edu
In Silico Prodrug Modeling: Future computational work should focus on modeling the hydrolysis of this compound by cellular esterases. This would help predict its activation rate in different tissues and inform the design of derivatives with tailored release kinetics for specific applications.
Novel Formulation Development: Continued research into novel drug delivery systems, guided by computational formulation design, is essential. Developing targeted nanoparticles or other advanced carriers for this compound could enhance its delivery to specific sites of inflammation, further separating local efficacy from systemic exposure. arvojournals.orgnih.gov
Exploration of Novel Prodrug Modifications
The exploration of novel prodrug modifications for corticosteroids like dexamethasone aims to enhance their therapeutic index by improving drug delivery, increasing local bioavailability, and minimizing systemic side effects. mdpi.com A primary strategy involves altering the physicochemical properties of the parent drug to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. This compound itself is a prodrug, a 17-furoate 21-acetate diester of dexamethasone, designed to be more lipophilic than the parent molecule to enhance skin penetration for topical applications. mdpi.com
Further research into prodrug modifications has led to the development of various classes of dexamethasone prodrugs, each with specific therapeutic goals.
Lipophilic Prodrugs: To improve drug loading in nanoparticle delivery systems and prevent premature burst release, lipophilic prodrugs such as dexamethasone palmitate have been developed. nih.govnih.gov These are created by attaching long-chain fatty acids to the dexamethasone molecule. This increased lipophilicity allows for higher encapsulation efficiency within lipid-based nanocarriers. nih.govresearchgate.net For instance, dexamethasone palmitate encapsulated in poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles has demonstrated a significantly improved pharmacokinetic profile compared to the soluble form of the drug. nih.gov
Polymeric Prodrugs: Conjugating dexamethasone to polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer has been explored to create long-acting formulations. mdpi.com These polymeric conjugates can form micelles that passively target inflamed tissues, such as the kidneys in lupus nephritis. unmc.edu In vivo studies have shown that monthly injections of a PEG-conjugated dexamethasone prodrug were more effective and had fewer side effects than daily administration of free dexamethasone in mouse models of lupus. mdpi.comunmc.edu
Colon-Specific Prodrugs: For the treatment of inflammatory bowel disease, prodrugs have been designed to deliver dexamethasone specifically to the colon. One such example is dexamethasone-beta-D-glucuronide, which is designed to be cleaved by bacterial enzymes in the large intestine, releasing the active drug at the site of inflammation. nih.gov This targeted delivery has been shown to be more potent and have less systemic toxicity than free dexamethasone in rat models of colitis. nih.gov
Hydrophobic Prodrugs for Co-formulation: Hydrophobic dexamethasone prodrugs have been developed to be incorporated into lipid nanoparticle (LNP) formulations of nucleic acid-based drugs. nih.govliposomes.ca These LNPs can be immunostimulatory, and the co-formulated dexamethasone prodrug effectively suppresses this unwanted immune response. nih.gov Research has shown that very low doses of a dexamethasone prodrug within the LNP can achieve greater immunosuppression than much higher doses of free dexamethasone administered separately. nih.govliposomes.ca
Below is a table summarizing some of the novel prodrug modifications of dexamethasone:
| Prodrug Modification | Rationale | Example | Key Research Finding |
| Lipophilic Esterification | Increase lipophilicity for improved loading in lipid-based carriers. nih.govresearchgate.net | Dexamethasone Palmitate | Encapsulation in PLGA-PEG nanoparticles led to a longer plasma concentration of dexamethasone compared to the soluble drug. nih.gov |
| Polymer Conjugation | Create long-acting formulations with passive targeting to inflamed tissues. mdpi.comunmc.edu | PEG-conjugated Dexamethasone | Monthly injections significantly reduced nephritis and improved survival in lupus-prone mice with fewer side effects. unmc.edu |
| Glycosidic Linkage | Target drug release to the colon for inflammatory bowel disease. nih.gov | Dexamethasone-beta-D-glucuronide | Showed a higher drug delivery index to the cecal and colonic mucosa and was more potent in a rat colitis model. nih.gov |
| Hydrophobic Acyl/Alkyl Moieties | Allow incorporation into lipid nanoparticles to suppress immunostimulatory effects of nucleic acid drugs. nih.gov | Dexamethasone Prodrug LD003 | More effective at suppressing cytokine production at a lower equivalent dose compared to free dexamethasone. nih.gov |
Advanced In Vitro and Ex Vivo Model Development
The development of advanced in vitro and ex vivo models is crucial for the preclinical evaluation of topical corticosteroids like this compound. These models aim to provide a more accurate representation of human skin physiology and pathology compared to traditional animal models, thereby improving the prediction of clinical efficacy and safety. nih.govcreative-bioarray.com
Ex Vivo Human Skin Models
Ex vivo human skin explant culture is a significant advancement in dermatological research. nih.gov This model utilizes full-thickness human skin biopsies, typically obtained from cosmetic surgeries, which are kept alive in a specialized culture medium. genoskin.com This approach maintains the complex, three-dimensional architecture of the skin, including the epidermis, dermis, resident immune cells, and skin appendages. nih.govgenoskin.com
These models are particularly valuable for studying inflammatory skin conditions. Researchers can induce inflammatory responses in the skin explants using various triggers, such as serine proteases (trypsin and plasmin) or inflammatory cytokines, to mimic conditions like atopic dermatitis or psoriasis. nih.govnih.gov The anti-inflammatory effects of topically applied corticosteroids can then be assessed by measuring the reduction in inflammatory mediators like interleukin-6 (IL-6), interleukin-8 (IL-8), and Thymic Stromal Lymphopoietin (TSLP). nih.gov
Studies have used these models to compare the penetration and efficacy of different corticosteroid formulations. For example, the delivery of dexamethasone from both a standard cream and novel nanocarrier formulations has been evaluated in inflamed ex vivo skin, demonstrating that both can deliver sufficient drug to suppress inflammatory markers. nih.gov
Advantages of Ex Vivo Models:
High Biological Relevance: They closely mimic the complexity of human skin. nih.gov
Reduced Reliance on Animal Testing: They provide a more ethical and often more accurate alternative to animal models. creative-bioarray.com
Versatility: They can be used to test a wide range of topical and systemic compounds and to study various skin responses, including inflammation, percutaneous absorption, and metabolism. creative-bioarray.comopenrheumatologyjournal.com
Below is a table detailing the characteristics of advanced ex vivo skin models:
| Model Type | Description | Key Features | Applications for Corticosteroid Research |
| Full-Thickness Human Skin Explant | Biopsies of human skin kept viable in culture for a period of time (e.g., 7 days). genoskin.com | Maintains complete skin architecture (epidermis, dermis, appendages); immunocompetent. nih.govgenoskin.com | Assessing anti-inflammatory efficacy, drug penetration, and formulation performance. nih.gov |
| Inflammation-Induced Skin Model | Skin explants treated with inflammatory triggers (e.g., cytokines, proteases) to mimic disease states. nih.govnih.gov | Replicates pathological changes seen in inflammatory dermatoses. nih.gov | Evaluating the ability of corticosteroids to suppress specific inflammatory pathways and markers. nih.gov |
Q & A
Q. How can Dexamethasone acefurate be reliably identified and quantified in complex mixtures (e.g., pharmaceutical formulations)?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as validated for dexamethasone derivatives in pharmacopeial standards. Ensure system suitability by testing parameters like retention time reproducibility (RSD <2%) and peak symmetry .
- For non-destructive analysis, employ ¹⁹F-NMR spectroscopy (δ range: -165 ppm), leveraging the fluorine atom in the acefurate moiety. Calibrate against a certified reference standard and validate sensitivity using spiked samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Follow OSHA HCS guidelines : Wear nitrile gloves, lab coats, and eye protection. Store in a locked, ventilated cabinet away from oxidizers. Decontaminate spills with 70% ethanol and dispose of waste via incineration (≥1000°C) .
- Monitor exposure risks: If skin contact occurs, wash immediately with soap and water for 15 minutes. Seek medical attention if irritation persists, and provide the SDS to healthcare providers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound across preclinical studies?
Methodological Answer:
- Conduct a systematic review with meta-analysis using tools like RevMan 5.0. Pool data from ≥10 studies (e.g., animal models of inflammation), stratify by variables (dose, administration route), and calculate heterogeneity (I² statistic). Adjust for publication bias via funnel plots .
- Validate findings through dose-response experiments in controlled settings. Use ANOVA to compare efficacy across concentrations (e.g., 0.1–10 µM) and apply post hoc tests (e.g., Tukey’s) to identify discrepancies .
Q. What experimental design optimizes the synthesis of this compound derivatives for enhanced stability?
Methodological Answer:
- Adopt a Taguchi orthogonal array design to test variables (e.g., solvent polarity, temperature, catalyst ratio). Measure reaction yield and purity via LC-MS, prioritizing factors with signal-to-noise ratios ≥2.0 .
- Validate stability using accelerated degradation studies (40°C/75% RH for 6 months). Quantify degradation products with UPLC-QTOF and correlate structural changes to bioactivity loss via molecular docking simulations .
Q. How should researchers address methodological limitations in studies evaluating this compound’s anti-inflammatory mechanisms?
Methodological Answer:
- Perform sensitivity analyses to assess confounding variables (e.g., animal strain variability, batch-to-batch compound differences). Use multivariate regression to isolate the compound’s effect size .
- Validate hypotheses via knockout mouse models (e.g., GR-deficient strains) to confirm glucocorticoid receptor dependency. Pair with RNA-seq to map downstream inflammatory pathways .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of this compound in vitro?
Methodological Answer:
- Apply non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Use software like GraphPad Prism to model sigmoidal fits (R² ≥0.95) and report 95% confidence intervals .
- For high-throughput screens, use Z-factor analysis to validate assay robustness. Exclude plates with Z <0.5 to minimize false positives .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Methodological Answer:
- Standardize bioanalytical methods (e.g., LC-MS/MS with deuterated internal standards). Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) per FDA guidelines .
- Report pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis in Phoenix WinNonlin. Include individual animal data in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
